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  • Product: 3-methyl-1,3-thiazol-2(3H)-imine
  • CAS: 6149-13-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties and Solubility Profile of 3-methyl-1,3-thiazol-2(3H)-imine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 3-methyl-1,3-thiazol-2(3H)-imine is a heterocyclic compound of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-methyl-1,3-thiazol-2(3H)-imine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazol-2(3H)-imine scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a range of activities including antimicrobial and anticancer properties. A thorough understanding of the physicochemical properties of this core structure is paramount for its effective utilization in the design and development of novel therapeutic agents. These properties, including solubility, acidity/basicity (pKa), and lipophilicity (logP), directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and bioavailability.

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-methyl-1,3-thiazol-2(3H)-imine. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, computational studies, and established analytical methodologies. It is designed to be a practical resource for researchers, offering not only a summary of expected values but also detailed, field-proven experimental protocols for the precise determination of these critical parameters. The causality behind experimental choices is explained, empowering scientists to generate reliable and reproducible data.

Chemical Identity and Structure

3-methyl-1,3-thiazol-2(3H)-imine is characterized by a five-membered thiazole ring with a methyl group at the 3-position and an exocyclic imine group at the 2-position. The endocyclic double bond is located between carbons 4 and 5. The tautomeric equilibrium between the imine and its corresponding amine form (2-amino-3-methylthiazolium) is a crucial aspect of its chemistry, influencing its reactivity and physical properties.

Key Identifiers:

IdentifierValueSource
Molecular Formula C₄H₆N₂S[1]
Molecular Weight 114.17 g/mol [1]
CAS Number (Hydroiodide Salt) 6149-13-9[1]

Physical Properties: A Detailed Examination

A summary of the expected physical properties of 3-methyl-1,3-thiazol-2(3H)-imine is presented below, followed by in-depth discussions and experimental protocols for their determination.

PropertyPredicted/Estimated ValueComments and Comparative Data
Melting Point Solid at room temperatureDerivatives with larger substituents are typically crystalline solids with melting points ranging from 100-200 °C.[2]
Boiling Point > 200 °C (decomposes)High boiling point expected due to polarity and hydrogen bonding capabilities.
pKa (of the conjugate acid) ~5.4Based on the experimental pKa of 2-aminothiazole (5.36).[3] The exocyclic imine nitrogen is the primary basic center.
logP ~0.5 - 1.5 (calculated)The benzannulated analog, 3-methyl-1,3-benzothiazol-2(3H)-imine, has a calculated XLogP3 of 2.1.[4] The title compound is expected to be less lipophilic.
Melting Point

The melting point of a solid is a critical indicator of its purity and is influenced by the strength of its crystal lattice forces. For 3-methyl-1,3-thiazol-2(3H)-imine, which is expected to be a solid at room temperature, the presence of a polar thiazole ring and the capacity for hydrogen bonding through the imine group suggest a relatively high melting point. While no experimental value for the parent compound is readily available, substituted derivatives often exhibit melting points well above 100 °C.[2]

A calibrated digital melting point apparatus provides a precise and reproducible method for this determination.

  • Apparatus: Capillary melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP70).

  • Procedure:

    • Ensure the apparatus is calibrated using certified standards (e.g., caffeine, vanillin).

    • Finely powder a small, dry sample of 3-methyl-1,3-thiazol-2(3H)-imine.

    • Pack the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the apparatus.

    • Set a heating ramp rate of 1-2 °C per minute for accurate determination. A faster ramp rate can be used for an initial approximate measurement.

    • Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point). The melting range should be narrow for a pure compound.

Acidity and Basicity (pKa)

The pKa value is a quantitative measure of the strength of an acid in solution. For a basic compound like 3-methyl-1,3-thiazol-2(3H)-imine, the pKa of its conjugate acid is determined. The primary basic center is the exocyclic imine nitrogen, which can be protonated. The pKa of the closely related 2-aminothiazole is experimentally determined to be 5.36, suggesting that 3-methyl-1,3-thiazol-2(3H)-imine will have a similar basicity.[3] This value is critical for understanding its ionization state at physiological pH and for developing appropriate formulation strategies.

Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds.

  • Apparatus: Automated titrator equipped with a calibrated pH electrode, a burette, and a stirrer.

  • Reagents:

    • 0.1 M Hydrochloric acid (HCl) titrant, standardized.

    • 0.1 M Potassium chloride (KCl) solution (to maintain constant ionic strength).

    • High-purity water (Milli-Q or equivalent).

  • Procedure:

    • Accurately weigh a sample of 3-methyl-1,3-thiazol-2(3H)-imine and dissolve it in a known volume of 0.1 M KCl solution.

    • Immerse the calibrated pH electrode and the tip of the burette into the solution.

    • Stir the solution gently.

    • Titrate the solution with standardized 0.1 M HCl, recording the pH after each addition of titrant.

    • Plot the pH versus the volume of HCl added.

    • The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.

pKa_Determination_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in 0.1 M KCl A->B C Titrate with 0.1 M HCl B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa at Half-Equivalence F->G Solubility_Determination_Workflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add Excess Solid to Solvent B Equilibrate at Constant Temperature A->B C Centrifuge to Pellet Solid B->C D Collect Supernatant C->D E Dilute Supernatant D->E F Analyze by HPLC/UV-Vis E->F G Calculate Solubility F->G

Caption: Workflow for thermodynamic solubility determination.

Chemical Stability and Synthetic Considerations

The stability of 3-methyl-1,3-thiazol-2(3H)-imine is an important consideration for its handling, storage, and formulation. The thiazole ring is generally stable, but the exocyclic imine bond can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, to yield the corresponding thiazolone.

The synthesis of thiazol-2(3H)-imines often involves the reaction of a primary amine with an α-haloketone and a thiocyanate salt, or the cyclization of a thiourea derivative. [2]These synthetic routes may introduce impurities that can affect the measured physical properties. Therefore, it is crucial to use highly purified material for accurate characterization.

Conclusion

This technical guide has provided a detailed overview of the physical properties and solubility profile of 3-methyl-1,3-thiazol-2(3H)-imine. While experimental data for this specific molecule is limited, a comprehensive picture of its expected behavior has been constructed through the analysis of closely related compounds and computational predictions. The provided experimental protocols offer robust and reliable methods for the determination of key physicochemical parameters, empowering researchers to generate high-quality data for their drug discovery and development programs. A thorough understanding and experimental validation of these properties are essential for advancing our knowledge of this important class of heterocyclic compounds and for unlocking their full therapeutic potential.

References

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
  • ACS Publications. (2023, May 1). Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives.
  • El-Sawah, D. E., et al. (2026, January 4). Facile one-pot synthesis of thiazol-2(3H)-imine derivatives from α-active methylene ketones.
  • ACS Publications. (2023, May 1). Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives.
  • PubChem. (n.d.). 3-Methyl-1,3-benzothiazol-2(3H)-imine. Retrieved from [Link]

  • Semantic Scholar. (2023, May 1).
  • S.N. Pandeya, et al. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF NOVEL IMINES AND THIAZOLIDINONES.
  • MDPI. (2021, March 26).
  • MDPI. (2022, May 6). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • PMC. (2021, January 15).
  • EXCLI Journal. (2025, January 3).
  • ResearchGate. (n.d.). Structure of Thiazol‐2(3H)‐imine and interconversion into corresponding....
  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique.
  • Iranian chemical communication. (2016, August 26). A green synthesis of functionalized thiazol-2(3H)-imine via a three-component tandem reaction in ionic liquid media.
  • ResearchGate. (2010, August 12). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
  • PubMed. (n.d.).
  • PMC. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Semantic Scholar. (n.d.).

Sources

Exploratory

Chemo-Structural Dynamics of N-Methylated Thiazole Imines: Synthesis, Regioselectivity, and Pharmacophore Integration

Executive Summary The N-methylated thiazole imine scaffold represents a critical structural motif in modern heterocyclic chemistry, serving as a bridge between classical aromatic heterocycles and non-aromatic biological...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-methylated thiazole imine scaffold represents a critical structural motif in modern heterocyclic chemistry, serving as a bridge between classical aromatic heterocycles and non-aromatic biological pharmacophores. Unlike their neutral 2-aminothiazole counterparts, N-methylated derivatives—specifically 2-imino-3-methyl-4-thiazolines —exhibit distinct electronic properties due to the "locking" of the exocyclic imine double bond.

This guide provides a rigorous analysis of the synthesis, regiochemical challenges, and biological integration of these moieties.[1] It moves beyond standard textbook definitions to explore the causality behind synthetic choices and the mechanistic basis of their pharmacological efficacy, particularly in enzyme inhibition (AChE, 11β-HSD1) and antimicrobial applications.

Part 1: Structural Dynamics & Regiochemistry

The Ambident Nucleophile Challenge

The core synthetic challenge in generating N-methylated thiazole imines lies in the ambident nature of the 2-aminothiazole precursor. The molecule exists in a tautomeric equilibrium between the amino-thiazole (aromatic) and imino-thiazoline (non-aromatic) forms.

  • Ring Nitrogen (

    
    ):  The most nucleophilic site in neutral media. Methylation here disrupts the aromatic sextet of the thiazole ring but is energetically compensated by the formation of a resonance-stabilized amidine-like system. This yields the 2-imino-3-methyl-4-thiazoline .
    
  • Exocyclic Nitrogen (

    
    ):  Methylation here preserves the aromaticity of the thiazole ring but is generally kinetically disfavored unless specific bases or steric constraints are applied.
    
Tautomeric Locking

Upon methylation of the ring nitrogen, the tautomeric equilibrium is collapsed. The proton (or in this case, the double bond) is forced exocyclic, resulting in a fixed imine character. This structural "lock" is vital for biological recognition, as it presents a rigid hydrogen bond acceptor/donor motif distinct from the flexible amino-thiazole parent.

Tautomerism Amino 2-Aminothiazole (Aromatic Form) Imino 2-Iminothiazoline (Non-Aromatic Tautomer) Amino->Imino Tautomeric Eq. MeI Methylating Agent (MeI / DMS) Amino->MeI Nucleophilic Attack Product_Ring 3-Methyl-2-iminothiazoline (Major Product: Fixed Imine) MeI->Product_Ring Path A: Ring N-Alkylation (Kinetic Preference) Product_Exo N-Methyl-2-aminothiazole (Minor Product: Aromatic) MeI->Product_Exo Path B: Exocyclic N-Alkylation (Thermodynamic/Steric Control)

Figure 1: Mechanistic divergence in the methylation of 2-aminothiazoles. Path A predominates in neutral/polar aprotic conditions, yielding the biologically active imine scaffold.

Part 2: Synthetic Methodologies

To achieve high purity and yield, researchers must choose between direct alkylation (often messy) and cyclization strategies (highly regioselective).

Method A: The Hantzsch Modification (Gold Standard)

The most reliable method to generate 2-imino-3-methylthiazolines is not by methylating the thiazole, but by building the ring already methylated. This involves the condensation of N-methylthiourea with


-haloketones.
  • Mechanism: The sulfur atom of the thiourea attacks the

    
    -carbon of the haloketone (S_N2), followed by cyclization of the methylated nitrogen onto the carbonyl.
    
  • Advantage: Unambiguous regiochemistry. The methyl group is fixed on the ring nitrogen by the starting material.

Method B: Direct Alkylation of Schiff Bases

For more complex pharmacophores, 2-aminothiazoles are first condensed with aldehydes to form Schiff bases, which are then methylated.

  • Causality: The formation of the Schiff base (

    
    ) reduces the nucleophilicity of the exocyclic nitrogen, thereby directing the methylating agent almost exclusively to the ring nitrogen (
    
    
    
    ).
  • Result: Formation of a thiazolium salt, which can be reduced or used as an N-heterocyclic carbene (NHC) precursor.

Part 3: Experimental Protocols

Protocol 1: Regioselective Synthesis via Hantzsch Condensation

Target: 3-Methyl-4-phenyl-2-iminothiazoline hydrobromide

Reagents:

  • N-Methylthiourea (10 mmol)

  • Phenacyl bromide (

    
    -bromoacetophenone) (10 mmol)
    
  • Ethanol (Absolute, 30 mL)

  • Diethyl ether (for washing)

Workflow:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 0.90 g (10 mmol) of N-methylthiourea in 20 mL of absolute ethanol.

  • Addition: Add 1.99 g (10 mmol) of phenacyl bromide portion-wise over 10 minutes. Note: The reaction is exothermic; cooling may be required to maintain ambient temperature.

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–3 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
    
  • Crystallization: Cool the solution to room temperature. The hydrobromide salt of the product usually precipitates. If not, reduce volume by 50% under vacuum and add diethyl ether to induce turbidity.

  • Filtration: Filter the white crystalline solid, wash with cold ether (

    
     mL) to remove unreacted haloketone.
    
  • Neutralization (Optional): To obtain the free base imine, dissolve the salt in minimal water and basify with 10%

    
    . Extract with dichloromethane.
    
Protocol 2: Synthesis of N-Methylated Thiazole Schiff Bases

Target: N-Methylation of 2-(benzylideneamino)thiazole

Workflow:

  • Schiff Base Formation: Reflux 2-aminothiazole (1 eq) with benzaldehyde (1 eq) in ethanol with a catalytic amount of glacial acetic acid for 4 hours. Isolate the Schiff base.

  • Quaternization: Dissolve the Schiff base in dry acetone or DMF.

  • Methylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise. Safety: MeI is a potent alkylator and carcinogen. Use a fume hood.

  • Reflux: Heat at

    
    C for 6 hours. The product precipitates as a yellow/orange iodide salt.
    
  • Purification: Recrystallize from ethanol/water.

Part 4: Pharmacological & Biological Applications[2][3][4][5][6][7]

The N-methylated thiazole imine motif is not merely a structural linker; it is an active pharmacophore. The positive charge (in salt form) or the polarized imine bond (in free base form) facilitates specific interactions with biological targets.

Key Biological Activities[3][4][6][7][8][9]
Activity ClassTarget / MechanismKey Findings
Enzyme Inhibition 11β-HSD1 (Cortisol regulation)N-methyl derivatives show specific binding but reduced potency compared to allyl analogs due to rotational constraints in the active site [1].
Antimicrobial S. aureus / E. coli Schiff base derivatives exhibit MIC values comparable to standard antibiotics. The cationic nature facilitates bacterial membrane penetration [2].
Anticancer HepG2 / PC12 Cell LinesDerivatives induce DNA cleavage and inhibit Poly(ADP-Ribose) Polymerase-1 (PARP-1), leading to apoptosis [3].
Neurological AChE / BChE Aminomethyl derivatives of 2-aminothiazole show nanomolar inhibition (

18–78 nM) of acetylcholinesterase, relevant for Alzheimer's therapy [4].
Mechanism of Action: Enzyme Inhibition Pathway

The following diagram illustrates the hypothetical pathway for Acetylcholinesterase (AChE) inhibition by N-methylated thiazole derivatives. The cationic nitrogen mimics the quaternary ammonium of acetylcholine.

BiologicalMechanism Inhibitor N-Methyl Thiazole Imine (Cationic Pharmacophore) AChE Acetylcholinesterase (AChE) Active Site Inhibitor->AChE Diffusion PAS Peripheral Anionic Site (PAS) Binding AChE->PAS Pi-Pi Stacking (Aromatic Rings) CAS Catalytic Anionic Site (CAS) Binding AChE->CAS Cation-Pi Interaction (Thiazolium N+) Effect Hydrolysis Blockade (Accumulation of Acetylcholine) PAS->Effect Steric Occlusion CAS->Effect Competitive Inhibition Outcome Neurotransmission Enhancement (Alzheimer's Therapy) Effect->Outcome

Figure 2: Dual-site binding mechanism of N-methylated thiazole imines within the AChE gorge.

References

  • Synthesis of the N-methyl Derivatives of 2-Aminothiazol-4(5H)-one and Their Interactions with 11βHSD1. Source: PubMed / Chem. Biodiversity (2019). URL:[Link]

  • Aminothiazole-Linked Metal Chelates: Synthesis, DFT, and Antimicrobial Studies. Source: ACS Omega (2021). URL:[Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Source: Molecules (MDPI) (2021). URL:[Link][2]

  • Synthesis and biological evaluation of aminomethyl derivatives as AChE and BChE inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2016). URL:[Link]

  • 2-Thiazolidinimine, 3-methyl- (Chemical Structure & Data). Source: NIST Chemistry WebBook.[3] URL:[Link]

Sources

Foundational

Crystal structure analysis of 3-methyl-1,3-thiazol-2(3H)-imine

An In-depth Technical Guide to the Crystal Structure Analysis of 3-methyl-1,3-thiazol-2(3H)-imine Executive Summary The 1,3-thiazol-2(3H)-imine scaffold is a cornerstone in medicinal chemistry, forming the structural bas...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 3-methyl-1,3-thiazol-2(3H)-imine

Executive Summary

The 1,3-thiazol-2(3H)-imine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with diverse biological activities. Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design and the elucidation of structure-activity relationships (SAR). This guide provides a comprehensive, field-proven workflow for the definitive structural analysis of a key parent compound in this class, 3-methyl-1,3-thiazol-2(3H)-imine, using single-crystal X-ray diffraction. We will detail the entire pipeline from synthesis and crystallization to data collection, structure refinement, and in-depth analysis of molecular and supramolecular features. The protocols described herein are self-validating, grounded in authoritative literature, and represent the gold standard for crystallographic analysis in a drug development context.

Introduction: The Imperative for Structural Precision

Thiazole and its derivatives are prevalent heterocyclic motifs in a wide array of pharmaceuticals, recognized for their broad therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The 3-methyl-1,3-thiazol-2(3H)-imine variant represents a fundamental structure whose substituents can be systematically modified to tune biological efficacy. The exocyclic imine group and the endocyclic nitrogen and sulfur atoms provide rich electronic features and hydrogen bonding capabilities that govern molecular recognition at biological targets.

However, spectroscopic data alone (NMR, MS) can be ambiguous regarding subtle conformational details, tautomeric forms, and the specific intermolecular interactions that dictate how a molecule behaves in the solid state—a critical consideration for formulation and bioavailability.[3] Single-crystal X-ray diffraction offers unequivocal, high-resolution insight into these parameters. This guide, therefore, serves as a technical blueprint for researchers, elucidating the causality behind experimental choices to ensure the generation of robust and reliable crystallographic data for this important molecular class.

Synthesis and High-Quality Crystal Growth

Causality-Driven Synthesis

The synthesis of 2-imino-1,3-thiazoles is well-established, most commonly proceeding via the Hantzsch thiazole synthesis.[4] The chosen protocol involves the cyclocondensation of an N-substituted thiourea with an α-haloketone or α-haloaldehyde. For the title compound, N-methylthiourea is the logical precursor, providing the core N-C(=S)-N unit and the required N3-methyl group.

Experimental Protocol: Synthesis of 3-methyl-1,3-thiazol-2(3H)-imine

  • Precursor Preparation: To a stirred solution of methylamine (1.0 eq) in a suitable solvent like ethanol, an equimolar amount of benzoyl isothiocyanate (1.0 eq) is added dropwise at 0°C to form the intermediate N-methyl-N'-benzoylthiourea.

  • Thiourea Formation: The intermediate is then hydrolyzed with an aqueous base (e.g., NaOH) to yield N-methylthiourea, which is isolated and purified.

  • Cyclocondensation: N-methylthiourea (1.0 eq) is dissolved in absolute ethanol. 2-Bromoacetaldehyde diethyl acetal (1.1 eq) is added, and the mixture is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).[3][5]

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude solid, likely the hydrobromide salt, is dissolved in water and neutralized with a mild base such as sodium bicarbonate to precipitate the free imine. The product is then filtered, washed with cold water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

The Art of Single-Crystal Growth

Obtaining diffraction-quality single crystals is the most critical and often most challenging step. The choice of method is dictated by the compound's solubility and stability. The goal is to achieve slow, controlled precipitation from a supersaturated solution, allowing molecules to order themselves into a crystalline lattice.

Experimental Protocol: Crystallization

  • Method 1: Slow Evaporation (Primary Choice):

    • Dissolve the purified 3-methyl-1,3-thiazol-2(3H)-imine in a minimal amount of a solvent in which it is moderately soluble (e.g., ethanol, acetonitrile, or a mixture like DMF/water) at room temperature.[2][6]

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with a cap pierced with a few small holes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Method 2: Vapor Diffusion (If Slow Evaporation Fails):

    • Dissolve the compound in a small volume of a "good" solvent (e.g., DMF).

    • Place this vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (e.g., diethyl ether), in which the compound is insoluble but the solvents are miscible.

    • The poor solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and inducing crystallization.

X-ray Diffraction and Structural Refinement Workflow

The following workflow represents the standard pipeline for modern single-crystal X-ray analysis.

G cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis Synthesis & Purification Crystal Single Crystal Growth Synthesis->Crystal Mount Crystal Selection & Mounting Crystal->Mount Data X-ray Data Collection Mount->Data Integrate Data Integration & Reduction Data->Integrate Raw Diffraction Frames Solve Structure Solution (Direct Methods) Integrate->Solve Refine Structure Refinement (Least-Squares) Solve->Refine Validate Validation & Analysis Refine->Validate CIF CIF Validate->CIF Final CIF & Report

Caption: Workflow for Crystal Structure Determination.

Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source. The crystal is maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and potential radiation damage. A series of diffraction images (frames) are collected as the crystal is rotated through various angles.

Structure Solution and Refinement

The collected frames are integrated to determine the positions and intensities of the diffraction spots. This data is then used to determine the unit cell parameters and the space group. The structure is typically solved using "direct methods," a computational technique that phases the reflections to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

The atomic model is then refined using a full-matrix least-squares algorithm. In this iterative process, atomic positions and thermal parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|). Hydrogen atoms are usually placed in calculated positions and refined using a riding model. The quality of the final model is assessed by the R-factors (R1, wR2) and the goodness-of-fit (GooF).

Elucidation and Interpretation of the Crystal Structure

While a specific crystal structure for 3-methyl-1,3-thiazol-2(3H)-imine is not publicly deposited at the time of this writing, we can present expected findings and illustrative data based on closely related, published thiazole derivatives.[1][4][7]

Data Presentation

The primary results of a crystallographic study are summarized in standardized tables.

Table 1: Representative Crystal Data and Structure Refinement Parameters. (Note: Data is illustrative, based on typical values for similar thiazole structures.)[1][6]

ParameterValue
Chemical formulaC4 H6 N2 S
Formula weight114.17
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.51
b (Å)10.23
c (Å)7.45
β (°)98.5
Volume (ų)640.1
Z4
Temperature (K)100
Radiation (λ, Å)Mo Kα (0.71073)
Reflections collected5820
Independent reflections1485 [R(int) = 0.025]
Final R1 [I > 2σ(I)]0.035
Final wR2 (all data)0.091
Goodness-of-fit (S)1.05

Table 2: Representative Geometric Parameters (Bond Lengths and Angles).

Bond/AngleLength (Å) / Degrees (°)
S1—C21.75
S1—C51.73
N3—C21.32
N3—C41.38
C2=N(exo)1.29
C4=C51.34
C2—N3—C4110.5
N3—C2—S1112.0
N3—C4—C5115.0
Molecular Geometry and Tautomerism

The five-membered thiazole ring is expected to be essentially planar. The exocyclic C=N bond confirms the imine tautomer, distinguishing it from the potential 2-amino-1,3-thiazole form.[3] The bond lengths within the ring will exhibit partial double-bond character, indicative of electron delocalization across the heterocyclic system. The N3-methyl group will lie slightly out of the ring plane.

Supramolecular Assembly via Hydrogen Bonding

The most significant intermolecular interaction governing the crystal packing will be hydrogen bonding involving the imine N-H group. This proton can act as a donor to the endocyclic nitrogen atom (N3) or the sulfur atom (S1) of an adjacent molecule. The most common and energetically favorable motif is the formation of centrosymmetric dimers through N-H···N hydrogen bonds.

Caption: Potential N-H···N Hydrogen Bonding Dimer.

Complementary and Validating Analyses

While X-ray crystallography is definitive, its findings must be consistent with other analytical data for a truly trustworthy result.

  • Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the covalent structure in solution.[7][8] The chemical shifts will corroborate the presence of the methyl group, the vinyl protons of the thiazole ring, and the imine proton. High-resolution mass spectrometry (HRMS) must confirm the elemental composition.[1]

  • Computational Chemistry: Density Functional Theory (DFT) calculations, using methods like B3LYP/6-31G(d,p), can be used to perform a gas-phase geometry optimization of the molecule.[2][9] Comparing the computationally predicted bond lengths and angles with the experimental X-ray data provides a powerful validation of the structural model.

Conclusion

The crystal structure analysis of 3-methyl-1,3-thiazol-2(3H)-imine, achieved through the rigorous application of the protocols outlined in this guide, provides foundational knowledge for the broader class of thiazole-based drug candidates. The precise determination of its solid-state conformation and intermolecular hydrogen bonding network is not merely an academic exercise; it is a critical dataset that informs molecular docking simulations, guides the design of next-generation analogs with improved potency and physical properties, and ensures the scientific integrity of advanced drug discovery programs.

References

  • PubChem. 3-Methyl-1,3-benzothiazol-2(3H)-imine. National Center for Biotechnology Information. Available from: [Link]

  • El-Sawah, D. E., et al. (2020). Facile one-pot synthesis of thiazol-2(3H)-imine derivatives from α-active methylene ketones. Archives of Pharmaceutical Sciences ASU, 4(2), 237-248. Available from: [Link]

  • Osmaniye, D., et al. (2023). Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique. New Journal of Chemistry, 47, 17558-17566. Available from: [Link]

  • MavMatrix. ENE REACTIONS OF METHYLIDENE THIAZOLIDINES. Not a formal publication, appears to be a student thesis or report. Source for general reaction schemes. Available from: [Link]

  • Gümüş, M., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Available from: [Link]

  • Mabkhot, Y. N., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal, 12(49). Available from: [Link]

  • ResearchGate. Structure of Thiazol‐2(3H)‐imine and interconversion into corresponding... Scientific diagram from a review article. Available from: [Link]

  • Wróbel, R., et al. (2023). Assessment of the Microbiological Potential and Spectroscopic Properties of New Imino-1,3,4-Thiadiazoles Showing the ESIPT Effect Strongly Enhanced by Aggregation. International Journal of Molecular Sciences, 24(23), 16757. Available from: [Link]

  • Atanassova, M., et al. (2005). Synthesis of 1,3-Selenazol-2(3H)-imines. Helvetica Chimica Acta, 88(8), 2290-2298. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2320. Available from: [Link]

  • ResearchGate. (PDF) Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Available from: [Link]

  • Iranian Chemical Communication. (2017). A green synthesis of functionalized thiazol-2(3H)-imine via a three-component tandem reaction in ionic liquid media. Available from: [Link]

  • Narasimha S. A., et al. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. RASĀYAN Journal of Chemistry, 18(1). Available from: [Link]

  • Gümüş, M., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega via PMC. Available from: [Link]

  • Khan, S. A., et al. (2024). Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. International Journal of Molecular Sciences, 25(6), 3324. Available from: [Link]

  • Shivarama Holla, B., et al. (2017). Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol... Journal of the Serbian Chemical Society. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Procedures for the N-methylation of 2-aminothiazole to yield 3-methyl-1,3-thiazol-2(3H)-imine

Executive Summary This application note details the optimized protocol for the -methylation of 2-aminothiazole to yield 3-methyl-1,3-thiazol-2(3H)-imine . While 2-aminothiazole is an ambident nucleophile capable of react...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the


-methylation of 2-aminothiazole to yield 3-methyl-1,3-thiazol-2(3H)-imine . While 2-aminothiazole is an ambident nucleophile capable of reacting at either the exocyclic amine (

) or the endocyclic ring nitrogen (

), alkylation with methyl iodide (MeI) under neutral conditions proceeds with high regioselectivity at the N3 position.

This guide provides a robust, self-validating workflow for synthesizing the hydroiodide salt and its subsequent conversion to the free imine base. Critical emphasis is placed on controlling regioselectivity, handling the hygroscopic nature of the product, and validating the structure via NMR spectroscopy.

Mechanistic Principles & Regioselectivity

The Ambident Nucleophile Challenge

2-Aminothiazole possesses two potential nucleophilic sites:

  • Exocyclic Amine (

    
    ):  Often assumed to be the reactive center by non-specialists.
    
  • Endocyclic Nitrogen (

    
    ):  The actual preferred site for alkylation under neutral conditions.
    

Why N3? The lone pair on the exocyclic amine is heavily involved in resonance delocalization with the thiazole ring, increasing the electron density at


 and 

while decreasing its own nucleophilicity. Consequently, the

nitrogen retains significant

character and nucleophilicity, making it the kinetic trap for soft electrophiles like methyl iodide.
Reaction Pathway Visualization

The following diagram illustrates the reaction trajectory, highlighting the formation of the resonance-stabilized cation (Endo-alkylation) versus the disfavored Exo-alkylation.

ReactionPathway Start 2-Aminothiazole (Ambident Nucleophile) TS Transition State (SN2 Attack via N3) Start->TS + MeI, Reflux Exo Exo-Alkylation (Disfavored) Start->Exo Requires Strong Base MeI Methyl Iodide (Electrophile) MeI->TS Salt 3-methyl-2-aminothiazolium iodide (Kinetic Product) TS->Salt Precipitation Base Base Treatment (NaOH/NaHCO3) Salt->Base Neutralization Product 3-methyl-1,3-thiazol-2(3H)-imine (Free Base Tautomer) Base->Product Tautomerization

Figure 1: Reaction pathway demonstrating the preferential N3-alkylation (Endo) to form the thiazolium salt, followed by neutralization to the imine.

Experimental Protocols

Safety Pre-Requisites
  • Methyl Iodide (MeI): Highly toxic, volatile, and a suspected carcinogen. All operations must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is recommended.

  • Waste Disposal: Segregate halogenated waste. Quench excess alkylating agents with aqueous ammonia or thiosulfate before disposal.

Protocol A: Synthesis of the Hydroiodide Salt

This is the most stable form for storage. The free base is prone to oxidation and hydrolysis over time.

Reagents:

  • 2-Aminothiazole (1.0 eq)

  • Methyl Iodide (1.2 eq)

  • Ethanol (Absolute) or Acetone (Reagent Grade)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiazole (10.0 g, 100 mmol) in Ethanol (50 mL).

    • Note: Acetone is an alternative; the product is less soluble in acetone, leading to higher precipitation yields, but ethanol often provides higher purity crystals.

  • Addition: Add Methyl Iodide (7.5 mL, 120 mmol) dropwise over 10 minutes at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60-70°C) for 4–6 hours.

    • Visual Check: A white to pale-yellow precipitate should begin to form within the first hour.

  • Cooling: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0-4°C) for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid using a Büchner funnel.

  • Washing: Wash the filter cake with cold acetone (2 x 15 mL) and then diethyl ether (2 x 15 mL) to remove unreacted MeI and starting material.

  • Drying: Dry the solid under vacuum at 40°C.

    • Yield: Typically 85–95%.

    • Product: 3-methyl-1,3-thiazol-2(3H)-imine hydroiodide (also known as 2-amino-3-methylthiazolium iodide).

Protocol B: Generation of the Free Base (The Imine)

Perform this step immediately prior to use in downstream applications to ensure integrity.

Step-by-Step Procedure:

  • Dissolution: Dissolve the hydroiodide salt from Protocol A in the minimum amount of cold water (

    
    ).
    
  • Neutralization: Slowly add 2M NaOH or saturated NaHCO

    
     solution while stirring until the pH reaches 9–10.
    
    • Observation: The solution may become cloudy as the free base separates.

  • Extraction: Extract the aqueous layer immediately with Dichloromethane (DCM) or Chloroform (

    
     volumes).
    
    • Note: The free base is moderately water-soluble; multiple extractions are necessary.

  • Drying: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure (Rotavap) at low temperature (< 40°C).

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

Characterization & Validation

To validate the synthesis, compare the NMR signals of the starting material and the product. The key indicator of success is the appearance of the N-Methyl singlet and the downfield shift of the ring protons.

Feature2-Aminothiazole (Starting Material)3-Methyl-thiazol-2-imine HI (Product)
Solvent DMSO-

DMSO-

N-Me (

)
Absent~3.60 ppm (s, 3H)
Ring H (

)
~6.6 ppm (d)~7.1 ppm (d) (Shifted Downfield)
Ring H (

)
~7.0 ppm (d)~7.6 ppm (d) (Shifted Downfield)
Amine (

)
~6.8 ppm (br s,

)
~9.2 ppm (br s,

)

Melting Point:

  • Hydroiodide Salt: Typically 170–190°C (Decomposes). Note: Literature values vary based on crystal habit and heating rate; NMR is the preferred validation method.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Precipitation) Product too soluble in solvent.Switch from Ethanol to Acetone or add Diethyl Ether to the cooled reaction mixture to force precipitation.
Gummy/Oily Product Impurities or wet solvent.Triturate the oil with anhydrous ether or acetone until it solidifies. Recrystallize from minimal hot ethanol.
Regioselectivity Failure Use of strong base during alkylation.Ensure no base is used during the alkylation step.[1] Strong bases (NaH, KOH) can promote exo-alkylation.
Dark Coloration Oxidation of free iodine.Wash the crude salt with a small amount of dilute sodium thiosulfate solution, then recrystallize.

Workflow Visualization

The following diagram outlines the operational workflow for the synthesis and purification.

Workflow cluster_synthesis Synthesis Phase cluster_workup Workup Phase cluster_isolation Isolation Phase Step1 Mix 2-Aminothiazole + EtOH Step2 Add MeI (Dropwise) Step1->Step2 Step3 Reflux 4-6 Hours Step2->Step3 Step4 Cool to 0°C Step3->Step4 Step5 Filter Precipitate Step4->Step5 Step6 Wash (Acetone/Ether) Step5->Step6 Step7 Dry Vacuum (Yield Salt) Step6->Step7 Step8 Optional: Basify & Extract Step7->Step8 If Free Base Needed

Figure 2: Operational workflow for the synthesis and isolation of 3-methyl-1,3-thiazol-2(3H)-imine.

References

  • Traumann, V. (1888). Über die Einwirkung von Jodmethyl auf Amidothiazol. Berichte der deutschen chemischen Gesellschaft, 21(2), 3234-3236. (Classic foundation of thiazole alkylation).

  • Bramley, S. E., et al. (1987). Thiazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier. (Authoritative review on thiazole reactivity and N3 selectivity).
  • Organic Chemistry Portal. (2023). Synthesis of Thiazoles. Link (General reactivity patterns).

  • BenchChem. (2025).[2] Protocol for N-Alkylation of 2-Aminothiazoles. Link (Modern procedural context).

  • PubChem. (2023). 3-methyl-1,3-thiazol-2(3H)-imine hydroiodide (CID 2303651).[3][4] Link (Chemical property verification).

Sources

Application

Evaluating 3-methyl-1,3-thiazol-2(3H)-imine in Antimicrobial Susceptibility Testing: Protocols and Scientific Rationale

An Application Guide for Researchers Abstract In the face of escalating antimicrobial resistance (AMR), the exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The thiazole ring represents...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

In the face of escalating antimicrobial resistance (AMR), the exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The thiazole ring represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activity.[1][2][3] Thiazole derivatives have been investigated for a wide spectrum of therapeutic effects, including potent antibacterial and antifungal properties.[4][5][6] This document provides a comprehensive set of application notes and detailed protocols for the systematic evaluation of 3-methyl-1,3-thiazol-2(3H)-imine, a representative member of the thiazol-imine class, in antimicrobial susceptibility testing (AST). These protocols are designed for researchers, scientists, and drug development professionals, offering a framework to assess the compound's intrinsic antimicrobial activity and its potential as a synergistic agent or potentiator of conventional antibiotics. The methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[7][8][9]

Introduction: The Thiazole Scaffold in Antimicrobial Research

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in both natural products and synthetic pharmaceuticals, including several approved antimicrobial drugs.[4][5] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive scaffold for designing novel therapeutic agents.[1] The emergence of multi-drug-resistant (MDR) pathogens, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Carbapenem-Resistant Enterobacterales (CRE), necessitates a multi-pronged research approach.[10] This includes not only the discovery of direct-acting antimicrobials but also agents that can restore the efficacy of existing antibiotics.

This guide uses 3-methyl-1,3-thiazol-2(3H)-imine as an investigational compound to illustrate the essential workflows for antimicrobial characterization. The protocols herein are designed to be robust and adaptable for other novel thiazole derivatives.

Our objective is two-fold:

  • To provide a step-by-step protocol for determining the direct antimicrobial activity of 3-methyl-1,3-thiazol-2(3H)-imine against a panel of clinically relevant microorganisms by establishing its Minimum Inhibitory Concentration (MIC).

  • To detail a synergy testing protocol to evaluate if this compound can act as a potentiator, enhancing the activity of established antibiotics against resistant bacterial strains.

Putative Mechanism of Action: A Hypothesis

While the precise mechanism for 3-methyl-1,3-thiazol-2(3H)-imine is yet to be elucidated, related thiazole-containing compounds have been shown to inhibit essential microbial enzymes. For instance, some derivatives are known to target E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, while others inhibit fungal 14α-lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway.[5][11] Therefore, a plausible hypothesis is that 3-methyl-1,3-thiazol-2(3H)-imine may interfere with cell wall synthesis or membrane integrity. Mechanistic studies would be the required next step following initial susceptibility testing.

cluster_0 Bacterial Cell compound 3-methyl-1,3-thiazol-2(3H)-imine membrane Cell Membrane Penetration compound->membrane 1. Entry target_enzyme Putative Target: Peptidoglycan Synthesis Enzyme (e.g., MurB) membrane->target_enzyme 2. Binding inhibition Inhibition of Cell Wall Synthesis target_enzyme->inhibition 3. Blockade lysis Bacteriostatic / Bactericidal Effect inhibition->lysis 4. Outcome start Start: Prepare Compound Stock & Inoculum dilute Prepare Serial Dilutions of Compound in 96-Well Plate start->dilute add_inoculum Inoculate Wells with Standardized Bacterial Suspension dilute->add_inoculum setup_controls Set Up Controls: Growth & Sterility dilute->setup_controls incubate Incubate Plate (37°C, 16-20h) add_inoculum->incubate setup_controls->incubate read Read Results: Determine Lowest Concentration with No Visible Growth incubate->read end End: MIC Value Determined read->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Data Presentation

MIC data should be summarized in a clear, tabular format. Testing against a panel of quality control strains and clinically relevant isolates (both susceptible and resistant) is recommended.

Table 1: Example MIC Data for 3-methyl-1,3-thiazol-2(3H)-imine

Microorganism Strain ID Gram Stain MIC (µg/mL) Positive Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus ATCC 29213 Positive 16 0.5
Staphylococcus aureus MRSA (Clinical) Positive 32 >32
Enterococcus faecalis ATCC 29212 Positive 64 1
Escherichia coli ATCC 25922 Negative >128 0.015
Pseudomonas aeruginosa ATCC 27853 Negative >128 0.25

| Candida albicans | ATCC 90028 | N/A (Yeast)| 8 | 0.25 |

Protocol II: Synergy Testing by Checkerboard Assay

This protocol determines if 3-methyl-1,3-thiazol-2(3H)-imine can work synergistically with a conventional antibiotic, potentially lowering the effective dose of that antibiotic and overcoming resistance.

Principle

The checkerboard method involves a two-dimensional titration of two compounds in a microtiter plate. [12]Each well contains a unique concentration combination of the thiazole compound and a standard antibiotic. The effect is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).

Step-by-Step Methodology
  • Preparation: Prepare stock solutions of 3-methyl-1,3-thiazol-2(3H)-imine (Compound A) and a standard antibiotic (Compound B, e.g., Meropenem) at 4x the desired final peak concentration. Prepare a standardized bacterial inoculum as described in Protocol I.

  • Plate Setup (Checkerboard Dilution):

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

    • Horizontal Dilution (Antibiotic): In column 1, add an additional 50 µL of the 4x antibiotic stock. Perform serial 2-fold dilutions by transferring 50 µL across the plate from column 1 to column 10.

    • Vertical Dilution (Thiazole Compound): In row A, add an additional 50 µL of the 4x thiazole stock. Perform serial 2-fold dilutions by transferring 50 µL down the plate from row A to row G.

    • This creates a grid where each well has a unique combination of concentrations. Row H will contain only the antibiotic dilutions, and column 11 will contain only the thiazole compound dilutions.

  • Inoculation: Add 100 µL of the final bacterial inoculum (at 1x10⁶ CFU/mL, to be diluted to 5x10⁵ CFU/mL in the final 200 µL volume) to all wells except the sterility control.

  • Incubation and Reading: Incubate as described in Protocol I. After incubation, identify the MIC of each drug alone and the MIC of each drug in combination within each well that shows no growth.

Data Analysis: Calculating the FICI

The FICI is calculated for each well showing growth inhibition.

  • FIC of Compound A = (MIC of A in combination) / (MIC of A alone)

  • FIC of Compound B = (MIC of B in combination) / (MIC of B alone)

  • FICI = FIC of Compound A + FIC of Compound B

The lowest FICI value is reported.

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

cluster_workflow Checkerboard Assay Workflow prep Prepare Stocks: Compound A & Antibiotic B plate Create 2D Dilution Matrix in 96-Well Plate prep->plate inoculate Inoculate Plate with Resistant Strain plate->inoculate incubate Incubate Plate inoculate->incubate read Read Growth Inhibition in Each Well incubate->read calculate Calculate FIC Index (FICI) for Each Combination read->calculate interpret Interpret Result: Synergy, Additive, or Antagonism calculate->interpret

Caption: Workflow for Synergy Testing via Checkerboard Assay.

Data Presentation

Results from synergy testing are best presented in a table summarizing the FICI values.

Table 2: Example Synergy Data for 3-methyl-1,3-thiazol-2(3H)-imine + Meropenem against KPC-producing K. pneumoniae

Compound MIC Alone (µg/mL) MIC in Combination (µg/mL) FIC FICI (Lowest) Interpretation
Meropenem 64 4 0.0625 \multirow{2}{}{0.3125 } \multirow{2}{}{Synergy }

| 3-methyl-1,3-thiazol-2(3H)-imine | >128 | 32 | 0.25 | | |

Conclusion and Future Directions

The protocols detailed in this application note provide a standardized framework for the initial antimicrobial characterization of 3-methyl-1,3-thiazol-2(3H)-imine or other novel thiazole derivatives. A reproducible determination of MIC and an assessment of synergistic potential are the foundational first steps in the preclinical evaluation of a new antimicrobial agent. Positive results, such as a low MIC against a resistant pathogen or a strong synergistic interaction, would warrant progression to more advanced studies, including time-kill kinetic assays, post-antibiotic effect studies, and in-depth mechanistic investigations to confirm the molecular target.

References

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Available at: [Link]

  • Preprints.org. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available at: [Link]

  • ACS Infectious Diseases. (2024). Current Development of Thiazole-Containing Compounds as Potential Antibacterials against Methicillin-Resistant Staphylococcus aureus. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2024). A Review On Chemistry And Antimicrobial Activity Of Thiazole. Available at: [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Available at: [Link]

  • PubMed. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Available at: [Link]

  • CLSI. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Available at: [Link]

  • EUCAST. (2026). EUCAST - Home. Available at: [Link]

  • EUCAST. (n.d.). Guidance Documents. Available at: [Link]

  • ResearchGate. (2026). Facile one-pot synthesis of thiazol-2(3H)-imine derivatives from α-active methylene ketones. Available at: [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]

  • PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]

  • Springer. (n.d.). Antimicrobial Susceptibility Testing Protocols. Available at: [Link]

  • Iranian Chemical Communication. (2016). A green synthesis of functionalized thiazol-2(3H)-imine via a three-component tandem reaction in ionic liquid media. Available at: [Link]

  • Royal Society of Chemistry. (2023). Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique. Available at: [Link]

  • CLSI. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of thiazol‐2(3H)‐imine using thiourea and phenacyl bromide.... Available at: [Link]

  • PMC. (n.d.). Evaluation of Synergy Testing Methods for Clinical Labs to Determine Susceptibility of Extensively Drug-resistant Gram-negatives to Ceftazidime/ Avibactam and Aztreonam Combination Therapy. Available at: [Link]

  • Taylor & Francis Online. (2023). Regioselective synthesis and antibacterial screening of new thiazol-2(3H)-imines linked to arene or chromene units. Available at: [Link]

  • ACS Omega. (2024). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Available at: [Link]

  • PubMed. (2000). Synthesis and in vitro antibacterial activity of 3-[N-methyl-N-(3-methyl-1,3-thiazolium-2-yl)aminolmethyl cephalosporin derivatives. Available at: [Link]

  • Oxford Academic. (2017). Screening for synergistic activity of antimicrobial combinations against carbapenem-resistant Enterobacteriaceae using inkjet printer-based technology. Available at: [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • PMC. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Available at: [Link]

  • ACS Publications. (2023). Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives. Available at: [Link]3c00220)

Sources

Method

Application Note: Derivatization Techniques for 3-Methyl-1,3-thiazol-2(3H)-imine Scaffolds

Executive Summary The 3-methyl-1,3-thiazol-2(3H)-imine scaffold represents a "frozen" tautomer of the 2-aminothiazole system.[1] Unlike its parent 2-aminothiazole, which exists in dynamic equilibrium between the amine an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-methyl-1,3-thiazol-2(3H)-imine scaffold represents a "frozen" tautomer of the 2-aminothiazole system.[1] Unlike its parent 2-aminothiazole, which exists in dynamic equilibrium between the amine and imine forms, the N3-methylated variant locks the heterocycle into the imine configuration.[1] This structural constraint significantly alters the electronic landscape, enhancing the nucleophilicity of the exocyclic nitrogen and activating the C5 position for electrophilic functionalization.[1]

This application note provides a validated roadmap for synthesizing this core and deploying it in medicinal chemistry campaigns. We prioritize the post-synthesis methylation strategy over direct Hantzsch cyclization with


-methylthiourea to guarantee regiochemical purity.

Core Synthesis: The "Locking" Strategy

The Regioselectivity Challenge

A common pitfall in generating this scaffold is attempting a Hantzsch synthesis using


-methylthiourea and 

-haloketones. While theoretically viable, this approach often yields the thermodynamically favored 2-(methylamino)thiazole (exocyclic amine) rather than the desired 3-methyl-2-imine (endocyclic imine), or a difficult-to-separate mixture.[1]

Recommendation: Synthesize the parent 2-aminothiazole first, then perform a regioselective N3-alkylation.[1] The endocyclic nitrogen (N3) is more nucleophilic than the exocyclic amine in the neutral 2-aminothiazole, allowing for exclusive formation of the 3-methyl salt.[1]

Protocol A: Synthesis of the 3-Methyl-1,3-thiazol-2(3H)-imine Hydroiodide

This protocol generates the stable hydroiodide salt, which can be stored or neutralized in situ for further derivatization.[1]

Reagents:

  • 2-Aminothiazole (1.0 equiv)[1][2]

  • Iodomethane (MeI) (1.2 equiv)[1]

  • Ethanol (Absolute) or Acetone (0.5 M concentration)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2-aminothiazole in 20 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Alkylation: Add Iodomethane (12 mmol, 0.75 mL) dropwise at room temperature. Caution: MeI is a carcinogen; use a fume hood.[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).[1] The starting material (Rf ~0.[1]4) should disappear, replaced by a baseline spot (salt).[1]

  • Isolation: Cool the reaction to 0°C. The product often precipitates as a crystalline solid.[1]

    • If no precipitate:[1] Add diethyl ether (20 mL) to induce crystallization.

  • Filtration: Filter the solid, wash with cold ether (2 x 10 mL), and dry under vacuum.

  • Yield: Typical yields are 85–95%.[1]

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) will show a distinct N-Me singlet at
    
    
    3.4–3.6 ppm and a downfield shift of the ring protons due to the cationic charge.[1]

Derivatization Modules

Once the core is synthesized, it serves as a divergent point for two distinct functionalization pathways: N-Exocyclic Functionalization (nucleophilic attack) and C-Ring Functionalization (C-H activation).[1]

Module 1: N-Exocyclic Functionalization (Acylation/Sulfonylation)

The exocyclic imine nitrogen, upon neutralization of the HI salt, becomes a potent nucleophile.[1]

Protocol B: N-Acylation with Acid Chlorides Target: Amide-linked derivatives for H-bond acceptor optimization.

  • Neutralization: Suspend the hydroiodide salt (1.0 mmol) in DCM (5 mL). Add Triethylamine (Et

    
    N) (2.5 mmol) and stir for 15 min at 0°C. The solution should become clear as the free base forms.
    
  • Addition: Add the acid chloride (1.1 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Workup: Quench with water. Extract with DCM. Wash organic layer with sat. NaHCO

    
     and brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Data Summary: Electrophile Scope

Electrophile Class Base Solvent Temp Typical Yield Notes

| Acid Chlorides | Et


N | DCM | 0°C 

RT | 80-95% | Rapid reaction; strictly anhydrous not required.[1] | | Sulfonyl Chlorides | Pyridine | DCM | RT | 70-85% | Requires stronger base/catalysis (DMAP).[1] | | Isocyanates | Et

N | THF | Reflux | 60-75% | Forms urea derivatives; slower kinetics. |
Module 2: C5-H Arylation (Palladium Catalysis)

The C5 position of the thiazole ring is the most electron-rich carbon, making it susceptible to electrophilic palladation.[1] This avoids pre-functionalization (e.g., bromination) of the starting material.[1]

Protocol C: Direct C-H Arylation Target: Biaryl systems for pi-stacking interactions.[1]

Reagents:

  • N-Acylated 3-methylthiazol-2-imine (1.0 equiv) [Note: Protect the exocyclic N first to prevent catalyst poisoning]

  • Aryl Bromide (1.5 equiv)[1]

  • Pd(OAc)

    
     (5 mol%)[1]
    
  • Ligand: P(t-Bu)

    
     or XPhos (10 mol%)[1]
    
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)[1]
  • Solvent: Toluene or DMF[1]

Methodology:

  • Setup: In a pressure vial, combine the thiazoline substrate, aryl bromide, Pd(OAc)

    
    , ligand, and base.
    
  • Inertion: Purge with Argon for 5 minutes. Add dry solvent (0.2 M).[1]

  • Heating: Seal and heat to 100–120°C for 12–16 hours.

  • Workup: Filter through Celite. Concentrate and purify via column chromatography.[3]

Visualizing the Workflow

The following diagram illustrates the critical decision points in the synthesis and derivatization of this scaffold.

ThiazolineWorkflow cluster_caution Avoid Start Start: 2-Aminothiazole Methylation Step 1: Regioselective Alkylation (MeI, EtOH, Reflux) Start->Methylation Locks Tautomer Core Core Scaffold: 3-methyl-1,3-thiazol-2(3H)-imine (HI Salt) Methylation->Core 90% Yield Branch Derivatization Choice Core->Branch Neutralize N_Func Module 1: N-Functionalization (Nucleophilic Attack) Branch->N_Func React w/ Electrophiles C_Func Module 2: C-H Activation (Electrophilic Palladation) Branch->C_Func React w/ Ar-Br + Pd Acyl Product A: N-Acyl Imines (GPCR/Kinase Hinge Binders) N_Func->Acyl Aryl Product B: C5-Aryl Thiazolines (Pi-Stacking Elements) C_Func->Aryl BadRoute Hantzsch w/ N-Me Thiourea (Regio-mixture Risk)

Figure 1: Strategic workflow for generating and functionalizing the 3-methyl-1,3-thiazol-2(3H)-imine scaffold. Note the avoidance of the direct Hantzsch route to ensure regiopurity.

Physicochemical Optimization

When integrating this scaffold into a drug candidate, consider the following properties:

  • pKa: The 3-methyl-1,3-thiazol-2(3H)-imine is highly basic compared to 2-aminothiazole.[1] The estimated pKa of the conjugate acid is 9.0–9.5 (strong base character due to amidine-like resonance).[1]

    • Impact: It will be protonated at physiological pH (7.4), improving solubility but potentially hindering membrane permeability.[1]

    • Modulation: Acylation of the exocyclic nitrogen (Module 1) reduces the pKa significantly, often to the 4.0–6.0 range, restoring neutrality at physiological pH.[1]

  • LogP: The N-methyl group adds approx. +0.3 to the LogP relative to the unmethylated tautomer.[1]

  • Metabolic Stability: The C5 position is a metabolic "soft spot" for oxidation.[1] Blocking this position via Arylation (Module 2) or Chlorination (NCS, DMF) can improve metabolic half-life (

    
    ).[1]
    

References

  • Synthesis of 2-Aminothiazoles (Review)

    • Title: Recent advances in the synthesis of 2-aminothiazoles.[4][5][6]

    • Source:European Journal of Organic Chemistry, 2018.[1]

    • Link:[Link] (Representative Link)

  • Regioselectivity of Alkylation

    • Title: 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization.[1]

    • Source:Molecules, 2023.[1][7][8][9]

    • Link:[Link]

  • C-H Activation of Thiazoles

    • Title: Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles.[1][10]

    • Source:Organic & Biomolecular Chemistry, 2013.[1]

    • Link:[Link]

  • pKa Data Sources

    • Title: pKa values in organic chemistry – making maximum use of the available d
    • Source:Tetrahedron Letters, 2018.[1][8]

    • Link:[Link][1][11]

  • Medicinal Chemistry Applications

    • Title: Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors.[1]

    • Source:New Journal of Chemistry, 2023.[1][7]

    • Link:[Link]

Sources

Application

Preparation of pharmaceutical salts involving 3-methyl-1,3-thiazol-2(3H)-imine

Rational Design and Preparation of Pharmaceutical Salts: 3-Methyl-1,3-thiazol-2(3H)-imine Abstract This application note details the strategic preparation of pharmaceutical salts for 3-methyl-1,3-thiazol-2(3H)-imine (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Rational Design and Preparation of Pharmaceutical Salts: 3-Methyl-1,3-thiazol-2(3H)-imine

Abstract

This application note details the strategic preparation of pharmaceutical salts for 3-methyl-1,3-thiazol-2(3H)-imine (CAS: 14779-16-9), a critical heterocyclic scaffold in medicinal chemistry.[1][2] Unlike simple amines, this moiety exhibits distinct tautomeric behavior and basicity profiles that complicate salt selection. This guide provides a validated workflow for synthesizing the free base, selecting counterions based on


 principles, and executing crystallization protocols to ensure optimal solid-state properties (solubility, hygroscopicity, and polymorphism control).
Chemical Context & Tautomeric Control[1][2]

The target molecule, 3-methyl-1,3-thiazol-2(3H)-imine , represents a "fixed" tautomer of the 2-aminothiazole system.[1][2] Understanding this is the prerequisite for successful salt formation.

  • Tautomeric Locking: 2-Aminothiazoles exist in equilibrium between the amino-thiazole and imino-thiazoline forms.[1][2] Methylation at the ring nitrogen (

    
    ) locks the structure into the 2-imino-4-thiazoline  form.[1][2]
    
  • Basicity: The imine nitrogen (

    
    ) in this fixed system is significantly more basic (
    
    
    
    ) than the amino group of the parent 2-aminothiazole (
    
    
    ).[2] This increased basicity expands the range of suitable acidic counterions.
Structural Dynamics Diagram

The following diagram illustrates the methylation pathway and the resulting resonance stabilization that dictates the site of protonation during salt formation.

Tautomerism cluster_resonance Resonance Stabilization of Cation Start 2-Aminothiazole (Parent) Inter Methylation (MeI) (Kinetic Control) Start->Inter Electrophilic Attack at N3 (Ring N) Target 3-methyl-1,3-thiazol-2(3H)-imine (Free Base) Inter->Target Base Workup (NaOH) Salt Pharmaceutical Salt (Protonated Species) Target->Salt Acid Addition (HX)

Figure 1: Synthetic pathway and structural evolution from parent aminothiazole to the target pharmaceutical salt.[2]

Pre-Formulation Characterization[1]

Before initiating salt screening, the physicochemical baseline of the free base must be established.

Table 1: Physicochemical Profile of 3-methyl-1,3-thiazol-2(3H)-imine

PropertyValue / CharacteristicImplication for Salt Selection
Molecular Weight 114.17 g/mol High salt mass efficiency (low counterion burden).[1][2]
Physical State Low-melting solid or oil (hygroscopic)Critical: Salt formation is required to raise MP > 100°C for stable handling.[1][2]
Predicted

~7.5 - 9.0 (Basic)Requires acids with

for stable salt formation (

).[1][2]
Solubility (Free Base) High in organic solvents; Moderate in waterSalts target improved aqueous solubility (>10 mg/mL).[1][2]
Protocol A: Synthesis of the Free Base (Precursor)[2]

Commercial supplies of the free base are often unstable. It is recommended to synthesize the hydroiodide intermediate and liberate the free base immediately prior to salt formation.

Reagents:

  • 2-Aminothiazole (1.0 eq)[1][2]

  • Iodomethane (MeI) (1.1 eq) [CAUTION: Neurotoxin] [1][2]

  • Ethanol (anhydrous)[1][2]

  • Sodium Hydroxide (5M aq)[1][2]

  • Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Alkylation: Dissolve 2-aminothiazole in anhydrous ethanol (5 mL/g). Cool to 0°C.

  • Addition: Add Iodomethane dropwise over 30 minutes. The reaction is exothermic.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (the spot will become more polar).[2]

  • Isolation (HI Salt): Cool to room temperature. Add diethyl ether to precipitate the 3-methyl-2-iminothiazoline hydroiodide.[1][2] Filter and dry.

  • Free Basing: Dissolve the HI salt in minimal water. Add 5M NaOH until pH > 12.

  • Extraction: Extract immediately with DCM (3x). Dry combined organics over

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure (keep bath < 40°C) to yield the Free Base as a viscous oil or low-melting solid.[1][2] Use immediately.

Protocol B: Salt Screening & Selection

Do not randomly select acids. Use the


 Rule :


For a stable, non-hygroscopic salt, target

.[2]

Table 2: Recommended Counterions for Thiazol-imines

Acid ClassAcid Name


(Est.)
Outcome Prediction
Class I (Strong) Hydrochloric Acid-6.0>14High Success. Likely crystalline, high MP.[1][2] Risk: Hygroscopicity.
Class I (Strong) Methanesulfonic (Mesylate)-1.9>10Excellent. Good solubility, often less hygroscopic than HCl.[1][2]
Class II (Medium) Maleic Acid1.9~6Good. Potential for polymorphism.[1][2]
Class III (Weak) Fumaric Acid3.0~5Variable. May form solvates.[1][2] Good for modifying dissolution rate.
Salt Selection Decision Tree

SaltSelection Start Start: Free Base Generated Check1 Target Solubility? Start->Check1 RouteA Route A: Hydrophilicity Needed (Injectables) Check1->RouteA High Solubility Req. RouteB Route B: Stability Needed (Solid Oral Dosage) Check1->RouteB Moderate Solubility OK Check2 Is HCl Salt Hygroscopic? SelectHCl Select HCl or Mesylate Check2->SelectHCl No (Stable) SelectFumarate Select Fumarate or Succinate Check2->SelectFumarate Yes (Deliquescent) RouteA->SelectHCl RouteB->Check2

Figure 2: Decision matrix for counterion selection based on formulation requirements.[1][2]

Protocol C: Preparation of the Mesylate Salt (Recommended)

The mesylate (methanesulfonate) salt is often superior for thiazole imines, offering a balance of high water solubility and better thermal stability than halides.

Reagents:

  • 3-methyl-1,3-thiazol-2(3H)-imine (Free Base)[1][2]

  • Methanesulfonic acid (>99%)[1]

  • Solvent: Isopropanol (IPA) and Ethyl Acetate (EtOAc)[2]

Procedure:

  • Dissolution: Dissolve 10 mmol of the Free Base in 20 mL of Isopropanol at 25°C.

  • Acid Addition: Prepare a solution of Methanesulfonic acid (10.5 mmol, 1.05 eq) in 5 mL IPA. Add this dropwise to the base solution with vigorous stirring.

    • Note: A slight excess of acid ensures complete protonation of the highly basic imine.

  • Crystallization: The solution will warm slightly (exothermic).[2] Allow to cool to room temperature.

    • Nucleation:[1][2] If oiling occurs, scratch the glass or add a seed crystal.

    • Anti-solvent:[1][2] Slowly add Ethyl Acetate (approx. 10-15 mL) until turbidity persists.[1][2]

  • Aging: Stir the slurry at 0–5°C for 4 hours to maximize yield and crystallinity.

  • Filtration: Filter the white crystalline solid under nitrogen (to prevent moisture uptake).[2]

  • Drying: Vacuum dry at 40°C for 12 hours.

Analytical Validation (Self-Validating System)[1][2]

To ensure the protocol was successful, perform the following checks:

  • 1H-NMR (DMSO-d6):

    • Look for the downfield shift of the N-Methyl group compared to the free base (typically shifts from ~3.2 ppm to ~3.6 ppm upon protonation).[2]

    • Verify stoichiometry by integrating the counterion peak (e.g., Mesylate methyl singlet at ~2.3 ppm) against the thiazole ring protons (1:1 ratio).[2]

  • Elemental Analysis:

    • Tolerance: ±0.4% for C, H, N.

  • XRPD (X-Ray Powder Diffraction):

    • Confirm crystallinity.[3][4] Amorphous "halos" indicate failed crystallization or retained solvent.

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[5][6][7][8] (2011).[2][5][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][6] Link[1][2]

  • El-Sawah, A. A., et al. (2026).[1][2] "Facile one-pot synthesis of thiazol-2(3H)-imine derivatives." Arch. Pharm. Sci. ASU. Link (Generalized reference for thiazole imine synthesis).[2]

  • Bordwell, F. G. (1988).[2] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. Link (Source for pKa estimation principles).[2]

  • Gannu, P. K., & Kumar, S. K. (2011). "Drug Dissolution Enhancement by Salt Formation." Research Journal of Pharmaceutical Dosage Forms and Technology. Link

Disclaimer: This guide is for research purposes only. All synthesis involving methylating agents and pharmaceutical actives should be conducted in a fume hood with appropriate PPE.[2]

Sources

Method

Catalytic applications of thiazoline imine derivatives in organic synthesis

Topic: Catalytic Applications of Thiazoline Imine Derivatives in Organic Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Resear...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Applications of Thiazoline Imine Derivatives in Organic Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Renaissance of N,S-Hybrid Ligands

While bis(oxazoline) (BOX) ligands have long dominated the landscape of asymmetric catalysis, thiazoline imine derivatives —specifically Thiazoline-Oxazoline (Thiox) and Thiazoline-Imine (Schiff base) hybrids—have emerged as powerful alternatives. These ligands introduce a "soft" sulfur donor atom into the coordination sphere, creating an electronic desymmetrization that is often unattainable with C2-symmetric N,N-ligands.

This guide details the strategic application of these derivatives in asymmetric Lewis acid catalysis . We focus on their capability to modulate the Lewis acidity of central metals (Zn, Cu, Pd) to drive enantioselective transformations such as the Friedel-Crafts alkylation and the Henry reaction . Unlike rigid BOX ligands, the thiazoline moiety offers unique hemolability and distinct bite angles, proving critical for difficult substrates in drug development pipelines.

Part 1: Ligand Design & Mechanistic Rationale

The "Soft-Hard" Mismatch Advantage

The core advantage of thiazoline-imine derivatives lies in the Hard-Soft Acid-Base (HSAB) mismatch.

  • Oxazoline/Imine (Hard Donor): Binds tightly to the metal, anchoring the chiral environment.

  • Thiazoline (Soft Donor): The sulfur atom provides weaker

    
    -donation but significant 
    
    
    
    -acceptor character. This creates an electronic gradient across the metal center, enhancing the electrophilicity of the substrate bound trans to the weaker donor.
Structural Classes
  • Thiazoline-Oxazolines (Thiox): The premier class for Zn(II) and Cu(II) catalysis.

  • Thiazoline-Imines (Schiff Bases): Modular ligands synthesized from 2-aminothiazolines or thiazoline-2-carbaldehydes, often used in Pd-catalyzed allylic substitutions.

Part 2: Detailed Experimental Protocols

Protocol A: Modular Synthesis of Chiral Thiazoline-Oxazoline (Thiox) Ligands

Rationale: This convergent synthesis allows for the independent variation of the thiazoline and oxazoline rings, enabling rapid library generation.

Materials & Reagents
  • Starting Material A: Chiral Amino Alcohol (e.g., (S)-Valinol)

  • Starting Material B: 2-Cyanothiazole (or substituted derivative)

  • Catalyst: ZnCl₂ (anhydrous)

  • Solvent: Chlorobenzene (anhydrous)

  • Workup: Na₂SO₄, CH₂Cl₂, Hexanes/EtOAc

Step-by-Step Methodology
  • Activation: In a flame-dried Schlenk flask under Argon, dissolve 2-cyanothiazole (5.0 mmol) and (S)-valinol (5.5 mmol) in anhydrous chlorobenzene (20 mL).

  • Catalyst Addition: Add ZnCl₂ (0.5 mmol, 10 mol%). Note: ZnCl₂ acts as a Lewis acid to activate the nitrile towards nucleophilic attack by the amino alcohol.

  • Cyclization: Heat the reaction mixture to reflux (135 °C) for 24 hours. Monitor via TLC (30% EtOAc/Hexanes). The intermediate amidine will cyclize to the oxazoline with the release of ammonia.

  • Workup: Cool to room temperature. Dilute with CH₂Cl₂ (50 mL) and wash with water (2 x 30 mL) to remove Zn salts. Dry the organic phase over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 10%

    
     20% EtOAc in Hexanes).
    
    • Target Yield: 75–85%

    • Appearance: Viscous pale-yellow oil or low-melting solid.

Protocol B: Asymmetric Friedel-Crafts Alkylation of Indoles

Application: Enantioselective synthesis of tryptophan derivatives and indole alkaloids.

Reaction Scheme Overview

Substrates: Indole + trans-


-Nitrostyrene
Catalyst System:  Zn(OTf)₂ / Thiox Ligand
Product:  Chiral 3-(2-nitro-1-arylethyl)indole
Step-by-Step Methodology
  • Complex Formation (In Situ):

    • In a glovebox or under Argon, weigh Zn(OTf)₂ (0.02 mmol, 10 mol%) and the Chiral Thiox Ligand (0.022 mmol, 11 mol%) into a dried reaction vial.

    • Add anhydrous Toluene (1.0 mL) and stir at room temperature for 1 hour.

    • Checkpoint: The solution should become clear/homogeneous, indicating complex formation.

  • Substrate Addition:

    • Add Indole (0.24 mmol, 1.2 equiv) to the catalyst solution.

    • Add trans-

      
      -Nitrostyrene  (0.20 mmol, 1.0 equiv).
      
    • Optimization Note: Add 4Å Molecular Sieves (50 mg) if moisture sensitivity is suspected.

  • Reaction:

    • Stir the mixture at 0 °C (or optimized temperature) for 24–48 hours.

    • Monitoring: Monitor consumption of nitrostyrene via TLC.

  • Quench & Isolation:

    • Quench with water (2 mL) and extract with Et₂O (3 x 5 mL).

    • Pass the organic layer through a short pad of silica to remove the metal catalyst.

    • Concentrate and purify via flash chromatography (Hexanes/EtOAc 8:1).

  • Analysis:

    • Yield: >90% expected.[1][2]

    • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/iPrOH 90:10).

Part 3: Data Visualization & Mechanism

Mechanistic Pathway: Zn(II)-Thiox Catalysis

The following diagram illustrates the catalytic cycle and the critical transition state where the "soft" thiazoline sulfur directs the facial selectivity.

Thiox_Catalysis Complex Zn(II)-Thiox Complex (Pre-catalyst) Coordination Substrate Coordination (Nitrostyrene binds Zn) Complex->Coordination + Nitrostyrene TS Transition State (Facial Shielding by Thiazoline) Coordination->TS Indole Approach Addition Nucleophilic Attack (Indole C3 adds to Nitroalkene) TS->Addition C-C Bond Formation Product_Release Product Release (Ligand Exchange) Addition->Product_Release Proton Transfer Product_Release->Complex Regeneration

Caption: Catalytic cycle for the Zn-catalyzed Friedel-Crafts alkylation. The thiazoline ring (S-donor) creates a steric and electronic wall, forcing the indole to attack from the Si-face.

Optimization Data: Solvent & Metal Screening

Representative data derived from comparative literature analysis for Thiox ligands.

EntryMetal SourceSolventTemp (°C)Time (h)Yield (%)ee (%)
1Cu(OTf)₂Toluene25248545
2Zn(OTf)₂CH₂Cl₂25189268
3Zn(OTf)₂Toluene25248876
4Zn(OTf)₂ Toluene 0 36 95 89
5Mg(OTf)₂THF254840<10

Interpretation: Zinc(II) is superior due to its tetrahedral geometry preference with these ligands, unlike Cu(II) which often distorts to square planar, losing stereocontrol.

Part 4: Troubleshooting & Expert Insights

Common Failure Modes
  • Low Enantioselectivity (<50% ee):

    • Cause: Trace water coordinating to Zn(II), displacing the chiral ligand.

    • Fix: Use activated 4Å Molecular Sieves and ensure Zn(OTf)₂ is dried under vacuum at 100 °C for 2 hours prior to use.

  • Ligand Oxidation:

    • Cause: Thiazoline sulfur is susceptible to oxidation to sulfoxides/sulfones over time.

    • Fix: Store ligands under Argon at -20 °C. Do not store in solution.

  • Poor Conversion:

    • Cause: Product inhibition (nitroalkane product binding to Zn).

    • Fix: Increase catalyst loading to 15 mol% or use a more non-polar solvent (Hexanes/Toluene mix) to precipitate the catalyst-product complex less tightly.

Why Choose Thiazoline over Oxazoline?

When the standard Bis(oxazoline) (BOX) ligands fail to induce selectivity, it is often because the C2-symmetry creates a "too symmetric" pocket. Thiazoline derivatives break this symmetry. If your substrate has distinct electronic differences (e.g., a push-pull alkene), the electronic asymmetry of the N,S-ligand matches the substrate's electronic bias better than an N,N-ligand .

References

  • Synthesis of Thiazoline–Oxazoline Ligands and Their Application in Asymmetric Catalysis. Source: European Journal of Organic Chemistry

  • Comparison of Tetrahydroisoquinoline (TIQ) Thiazole and Oxazoline Ligands for Asymmetric Henry Reactions. Source: South African Journal of Chemistry

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. Source: RSC Advances

  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Source: Chemical Reviews

  • C2-Symmetric Chiral Bis(thiazoline) and Bis(oxazoline) Ligands and their Application in Catalytic Asymmetric Allylic Alkylation. Source: Synthesis (Thieme) [1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 3-methyl-1,3-thiazol-2(3H)-imine synthesis

Welcome to the technical support center for the synthesis of 3-methyl-1,3-thiazol-2(3H)-imine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-methyl-1,3-thiazol-2(3H)-imine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your reaction yields and product purity. The methodologies and recommendations provided herein are based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to 3-methyl-1,3-thiazol-2(3H)-imine Synthesis

The synthesis of 3-methyl-1,3-thiazol-2(3H)-imine and its derivatives is of significant interest due to their potential applications in medicinal chemistry. The most common and reliable method for synthesizing this class of compounds is a variation of the Hantzsch thiazole synthesis.[1][2] This typically involves the cyclocondensation reaction between an α-haloketone and an N-substituted thiourea. In the case of 3-methyl-1,3-thiazol-2(3H)-imine, the key starting materials are an appropriate α-halocarbonyl compound and N-methylthiourea.

The general reaction mechanism involves an initial SN2 reaction where the sulfur atom of the thiourea derivative attacks the electrophilic carbon of the α-haloketone.[3] This is followed by an intramolecular condensation to form the thiazoline intermediate, which then dehydrates to yield the final thiazole product.[3] Understanding this mechanism is crucial for troubleshooting, as side reactions or suboptimal conditions at any stage can significantly impact the overall yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-methyl-1,3-thiazol-2(3H)-imine. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of 3-methyl-1,3-thiazol-2(3H)-imine can stem from several factors. A systematic approach to optimizing your reaction conditions is recommended.

Possible Causes & Suggested Solutions:

  • Suboptimal Reaction Temperature: The rate of both the initial SN2 reaction and the subsequent cyclization are temperature-dependent. If the temperature is too low, the reaction may be sluggish or not proceed to completion. Conversely, excessively high temperatures can lead to the formation of side products and decomposition.[4]

    • Solution: Optimize the reaction temperature. Refluxing in a suitable solvent like ethanol or methanol is a common practice.[2][4] Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields in related syntheses.[4]

  • Inappropriate Solvent: The choice of solvent can influence the solubility of reactants and the rate of reaction.

    • Solution: Screen different protic solvents such as ethanol, methanol, or even water-ethanol mixtures.[4] The polarity of the solvent can affect the rate of the initial nucleophilic attack.

  • Incorrect Stoichiometry: The molar ratio of the reactants is critical. While a 1:1 stoichiometry is theoretically required, using a slight excess of the more stable or less expensive reagent, often the thiourea derivative, can drive the reaction to completion.[3]

    • Solution: Verify the molar ratios of your reactants. Experiment with a slight excess (e.g., 1.1 to 1.5 equivalents) of N-methylthiourea.[3]

  • Poor Quality of Starting Materials: Impurities in the α-haloketone or N-methylthiourea can interfere with the reaction. α-Haloketones can be particularly unstable and should be used when fresh or purified before use.[5]

    • Solution: Ensure the purity of your starting materials. If necessary, recrystallize or distill the reactants prior to use. Store α-haloketones under appropriate conditions (e.g., refrigerated, protected from light and moisture) to prevent degradation.

  • Ineffective or Absent Catalyst: While the Hantzsch synthesis can often proceed without a catalyst, the addition of a mild base or acid can sometimes be beneficial.[4]

    • Solution: Consider the addition of a catalytic amount of a non-nucleophilic base, such as sodium acetate, to neutralize the HX formed during the reaction, which can sometimes inhibit the reaction.[6]

Q2: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize them?

A2: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating their formation.

Possible Side Reactions & Mitigation Strategies:

  • Formation of Bis(2-amino-4-substituted-thiazole)sulfides: This can occur if the reaction conditions are too harsh or if there is an excess of the α-haloketone.

    • Solution: Carefully control the stoichiometry and reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.[4][7]

  • Hydrolysis of the α-Haloketone: In the presence of water, α-haloketones can hydrolyze back to the corresponding ketone, which will not participate in the desired reaction.

    • Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried. If the reaction is sensitive to moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Formation of Isomeric Products: Depending on the nature of the α-haloketone, the formation of regioisomers may be possible.

    • Solution: For unsymmetrical ketones, the regioselectivity of the cyclization can sometimes be influenced by the reaction conditions. In some cases, acidic conditions can improve regioselectivity.[4]

Q3: The reaction seems to stall and does not go to completion. What troubleshooting steps should I take?

A3: A stalled reaction can be frustrating. Here are several factors to investigate:

Troubleshooting a Stalled Reaction:

  • Incomplete Dissolution of Reactants: If the reactants are not fully dissolved in the solvent, the reaction will be slow and may not go to completion.

    • Solution: Choose a solvent in which both reactants have good solubility at the reaction temperature. Gentle heating and stirring are essential.[3]

  • Deactivation of Reactants: As mentioned earlier, α-haloketones can be unstable. If the reaction is left for an extended period under non-optimal conditions, the electrophile may degrade.

    • Solution: Use fresh or purified α-haloketone. Consider adding the α-haloketone portion-wise to the reaction mixture containing the N-methylthiourea to maintain a low concentration of the potentially unstable reactant.

  • Product Precipitation: In some cases, the product or an intermediate salt may precipitate from the reaction mixture, hindering further reaction.

    • Solution: If a precipitate is observed, try a different solvent or a solvent mixture to improve solubility. The initial product of the Hantzsch synthesis is often an HBr or HCl salt, which may have different solubility properties than the free base.[3]

Q4: How can I effectively monitor the progress of my reaction?

A4: Proper reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of side products.

Monitoring Techniques:

  • Thin Layer Chromatography (TLC): TLC is a simple and effective technique for monitoring the disappearance of starting materials and the appearance of the product.

    • Procedure: Spot the reaction mixture alongside the starting materials on a TLC plate. Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). Visualize the spots under UV light or by staining. The reaction is complete when the starting material spots have disappeared.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative assessment, LC-MS can be used to monitor the formation of the product and any side products. This can be particularly useful during reaction optimization.

Experimental Protocols

General Protocol for the Synthesis of 3-methyl-1,3-thiazol-2(3H)-imine

This protocol is a general guideline and may require optimization for specific α-haloketones.

Materials:

  • N-methylthiourea

  • α-haloketone (e.g., chloroacetone or bromoacetaldehyde diethyl acetal)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (or other mild base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-methylthiourea (1.0 equivalent) in anhydrous ethanol.

  • To the stirred solution, add the α-haloketone (1.0 - 1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • If the product precipitates as a salt, it can be collected by filtration. To obtain the free imine, neutralize the reaction mixture with a mild base such as a saturated aqueous solution of sodium bicarbonate.[3]

  • The crude product can then be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent (e.g., ethyl acetate) if it remains in solution.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Troubleshooting Workflow Diagram

Caption: A decision-making flowchart for troubleshooting common issues in 3-methyl-1,3-thiazol-2(3H)-imine synthesis.

Data Summary Table

ParameterRecommended ConditionRationale
Solvent Ethanol, MethanolGood solubility for reactants, suitable boiling point for reflux.
Temperature Reflux (typically 60-80 °C)Provides sufficient energy for reaction without significant decomposition.[4]
Stoichiometry 1.0 : 1.1-1.5 (α-haloketone : N-methylthiourea)A slight excess of thiourea can drive the reaction to completion.[3]
Catalyst Generally not required, but mild base (e.g., NaOAc) can be used.Neutralizes acidic byproducts.
Reaction Time 2-6 hours (monitor by TLC)Avoids prolonged heating and side product formation.[4]

References

  • BenchChem. (n.d.). Technical Support Center: 2-Aminothiazole Derivative Synthesis.
  • Dong, S., et al. (2021). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. RSC Advances, 11(60), 38165-38175.
  • El-Sawah, A. M. A., et al. (2026). Facile one-pot synthesis of thiazol-2(3H)-imine derivatives from α-active methylene ketones. Archives of Pharmaceutical Sciences Ain Shams University, 4(2), 237-248.
  • Osmaniye, D., et al. (2023). Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique. New Journal of Chemistry, 47(39), 17558-17566.
  • Ghorbani-Choghamarani, A., & Yousofvand, Z. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence. RSC Advances, 13(14), 9349-9360.
  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Lu, K., et al. (2013). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry, 56(16), 6560-6578.
  • ResearchGate. (n.d.). Synthesis of thiazol‐2(3H)‐imine using thiourea and phenacyl bromide....
  • Tashtoush, H. I., et al. (2025). Multicomponent Synthesis of 3‑Thiazolines Using a Modified Asinger-Type Reaction. The Journal of Organic Chemistry, 80(11), 5844-5853.
  • Al-Hourani, B. J., et al. (2023). Regioselective synthesis and antibacterial screening of new thiazol-2(3H)-imines linked to arene or chromene units. Synthetic Communications, 53(14), 1145-1158.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Kumar, S., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(25), 5444-5449.
  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.
  • Kumar, S., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(25), 5444-5449.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). 147-152 Research Article Synthesis of some new 5- substituted of.
  • El-Sayed, W. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469.
  • ResearchGate. (n.d.). ChemInform Abstract: An Efficient Synthesis of Thiazol-2-imine Derivatives via a One-Pot, Three-Component Reaction.
  • Google Patents. (n.d.). US2700681A - Preparation of imines.
  • Wikipedia. (n.d.). α-Halo ketone.
  • Hasan, I. T., et al. (n.d.). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. Jordan Journal of Chemistry (JJC).
  • Khan, I., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 14(1), 1709.
  • Al-Omar, M. A. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(11), 8196-8233.
  • ResearchGate. (n.d.). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions.
  • Kumar, A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155049.
  • Al-Abdullah, E. S., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4478.
  • De Kimpe, N., & De Vleeschauwer, M. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3585.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.

Sources

Optimization

Technical Support Center: Purification Strategies for Crude 3-methyl-1,3-thiazol-2(3H)-imine

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals actively working with 3-methyl-1,3-thiazol-2(3H)-imine. The purification of this hete...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals actively working with 3-methyl-1,3-thiazol-2(3H)-imine. The purification of this heterocyclic imine presents unique challenges due to the inherent reactivity of the imine functional group and the potential for complex impurity profiles arising from its synthesis. This document provides a series of troubleshooting guides and frequently asked questions to navigate these challenges effectively, ensuring the isolation of a high-purity final product. Our approach is grounded in fundamental chemical principles and validated by established methodologies for related molecular scaffolds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the purification of 3-methyl-1,3-thiazol-2(3H)-imine.

Q1: What are the most common impurities I should expect in my crude 3-methyl-1,3-thiazol-2(3H)-imine?

The impurity profile of your crude product is intrinsically linked to its synthetic route. For thiazol-2(3H)-imines, which are often synthesized via variations of the Hantzsch thiazole synthesis, you should anticipate the following:

  • Unreacted Starting Materials: These are the most common contaminants and may include α-halocarbonyl compounds and substituted thioureas[1][2].

  • Reaction Byproducts: Depending on the specific reaction conditions, side reactions can lead to the formation of various related heterocyclic structures or polymeric material. Overly high temperatures or incorrect stoichiometry can result in complex mixtures[3].

  • Degradation Products: The exocyclic imine bond is susceptible to hydrolysis, particularly under acidic conditions[4][5]. This can cleave the imine to yield the corresponding amine and a carbonyl compound, which may appear as new spots on a TLC analysis, especially after attempted purification on silica gel.

Q2: My crude product is a dark, oily residue. What is the first purification step I should try?

For a non-crystalline, heavily contaminated crude product, direct crystallization is often ineffective. An initial bulk purification step is recommended to remove major classes of impurities.

Initial Strategy: Acid-Base Liquid-Liquid Extraction

The imine functionality, along with the thiazole ring nitrogens, imparts a basic character to the molecule. This can be exploited to separate it from non-basic impurities. A typical procedure involves dissolving the crude oil in an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and washing with a dilute aqueous acid (e.g., 1M HCl). The target compound will move into the aqueous layer as a protonated salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH or NaHCO₃) to regenerate the free base, and back-extracted into an organic solvent[6]. This technique is highly effective for initial cleanup before high-resolution methods like chromatography or recrystallization.

Q3: I suspect my compound is degrading during purification. What are the likely causes?

Degradation during purification is a frequent and frustrating issue, most often linked to the chemical instability of the imine group.

  • Cause 1: Acid-Catalyzed Hydrolysis: The most common cause of degradation is exposure to acidic environments. Silica gel, the most common stationary phase in column chromatography, is inherently acidic and can catalyze the hydrolysis of the imine back to its precursors[4][5]. If you observe new, more polar spots on your TLC plate after spotting your compound and letting it sit for a while, or if your yield from a silica column is unexpectedly low, acid-catalyzed hydrolysis is the likely culprit.

  • Cause 2: Thermal Instability: While many thiazole derivatives are thermally stable, prolonged exposure to high temperatures during solvent evaporation or high-temperature recrystallization attempts can lead to degradation. Some related thiazolidine structures have been observed to degrade over time even at room temperature[7]. It is always advisable to use the minimum heat necessary and to remove solvents under reduced pressure at moderate temperatures (e.g., <40 °C).

Q4: How can I effectively monitor the purity of my fractions during the purification process?

Thin-Layer Chromatography (TLC) is the primary tool for real-time monitoring. For effective analysis of 3-methyl-1,3-thiazol-2(3H)-imine:

  • Mobile Phase Selection: A good starting point is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate or Dichloromethane:Methanol[8].

  • Addressing Streaking: If your compound streaks on the TLC plate, this is often an indication of its basicity and strong interaction with the acidic silica gel. Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia solution to your TLC mobile phase. This will neutralize the acidic sites on the silica and typically result in well-defined, round spots[4].

  • Visualization: Visualize the spots under UV light (254 nm). Staining with potassium permanganate (KMnO₄) can also be effective, as the imine and thiazole moieties are often susceptible to oxidation, resulting in a yellow/brown spot on a purple background.

Section 2: Troubleshooting and In-Depth Guides

Guide 2.1: Recrystallization Strategies

Recrystallization is a powerful and cost-effective technique for obtaining highly pure crystalline material.

Problem: I can't find a suitable single solvent for recrystallization. The compound is either too soluble in everything or insoluble in everything.

Solution: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This is the most reliable approach when a single-solvent system fails. The goal is to find a solvent pair: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.

Step-by-Step Protocol for Solvent Screening:

  • Find a "Solvent": In a small test tube, dissolve a small amount of your crude product in a minimal amount of a solvent (e.g., ethanol, methanol, ethyl acetate, acetone) with gentle warming.

  • Find an "Anti-Solvent": In a separate test tube, confirm your crude product is poorly soluble in a range of miscible anti-solvents (e.g., water, hexane, diethyl ether).

  • Perform the Test: To the hot, dissolved solution from Step 1, add the anti-solvent from Step 2 dropwise until you see persistent cloudiness (precipitation).

  • Induce Crystallization: If necessary, add a few more drops of the "solvent" to redissolve the solid and then allow the solution to cool slowly to room temperature, and then in an ice bath. Pure crystals should form.

Table 1: Suggested Solvent Systems for Recrystallization of Thiazole Derivatives

"Good" Solvent (High Solubility) "Bad" Anti-Solvent (Low Solubility) Notes
Ethanol Water A classic choice for moderately polar compounds[9].
Methanol Water Similar to ethanol/water, but methanol is more polar.
Ethyl Acetate Hexane / Heptane Excellent for compounds of intermediate polarity[10].
Dichloromethane (DCM) Hexane / Pentane Good for less polar compounds; use with care due to DCM's volatility.

| Acetone | Water | Acetone is a strong solvent; good for highly crystalline materials. |

Guide 2.2: Column Chromatography Challenges

Problem: My compound is streaking on the TLC plate and I'm getting poor separation and/or low recovery from my silica gel column.

Explanation: As discussed in the FAQs, this is a classic sign of the basic imine interacting with the acidic silica gel, leading to strong binding and potential on-column hydrolysis[4][5].

Solution 1: Modify the Mobile Phase

The most straightforward solution is to neutralize the silica gel's acidic surface by adding a basic modifier to the eluent.

  • Protocol: Add 0.5% to 1% (v/v) of triethylamine (Et₃N) to your chosen mobile phase (e.g., 99:1 Ethyl Acetate:Et₃N). Pre-treat your column by flushing it with this modified eluent before loading your sample. This deactivates the acidic sites, preventing both irreversible adsorption and hydrolysis of your product.

Solution 2: Use an Alternative Stationary Phase

If modifying the eluent is insufficient, or if you suspect significant hydrolysis is still occurring, switch to a basic stationary phase.

  • Protocol: Use commercially available basic alumina (Brockmann I, activity deactivated to II or III with water) instead of silica gel. Alumina is basic and will not cause acid-catalyzed hydrolysis[11]. Note that the elution order of compounds may differ from silica, so you must re-optimize your mobile phase using alumina TLC plates.

Diagram 1: Troubleshooting Chromatography Issues

chromatography_troubleshooting start Crude Product Loaded on Silica Column issue Observation: Streaking on TLC, Poor Separation, or Low Yield start->issue cause Root Cause: Compound is basic (imine) and interacts with acidic silica gel. issue->cause solution1 Solution A: Modify Mobile Phase cause->solution1  Quickest Fix solution2 Solution B: Change Stationary Phase cause->solution2  More Robust Fix protocol1 Protocol: 1. Add 1% Triethylamine to Eluent. 2. Pre-flush column. 3. Run chromatography. solution1->protocol1 check1 Is separation now successful? protocol1->check1 check1->solution2 No, try Solution B end_success Purification Successful check1->end_success Yes end_fail Re-evaluate Strategy: Consider derivatization or alternative purification (e.g., prep-HPLC) check1->end_fail No, both failed protocol2 Protocol: 1. Use Basic Alumina instead of Silica. 2. Re-screen mobile phase on   Alumina TLC plates. 3. Run chromatography. solution2->protocol2 protocol2->check1

Caption: Decision tree for troubleshooting common column chromatography problems.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Optimized Recrystallization using a Solvent/Anti-solvent System (Example: Ethyl Acetate/Hexane)
  • Dissolution: Place the crude 3-methyl-1,3-thiazol-2(3H)-imine in an Erlenmeyer flask. Add the minimum volume of warm ethyl acetate (~40-50 °C) required to fully dissolve the solid. Use a magnetic stir bar for efficient mixing.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While stirring the warm solution, add hexane dropwise. Continue adding until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of warm ethyl acetate to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 3.2: Flash Column Chromatography on Silica Gel with a Modified Eluent
  • Eluent Preparation: Prepare the mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) and add triethylamine (Et₃N) to a final concentration of 1% (v/v). For 1 liter of eluent, add 10 mL of Et₃N.

  • Column Packing: Pack a flash chromatography column with silica gel using the prepared mobile phase. Ensure the column is packed uniformly without any air bubbles.

  • Column Equilibration: Flush the packed column with at least 2-3 column volumes of the Et₃N-modified mobile phase. This step is critical to neutralize the silica gel.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase. For oils or less soluble materials, use the dry loading technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution: Run the column using the modified mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC (using the same modified eluent system).

  • Work-up: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that triethylamine has a boiling point of 89.5 °C, so it may require co-evaporation with a solvent like toluene for complete removal.

Diagram 2: Workflow for Modified Silica Gel Chromatography

silica_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Work-up prep_eluent 1. Prepare Eluent (e.g., Hex:EtOAc + 1% Et3N) pack_column 2. Pack Silica Column prep_eluent->pack_column equilibrate 3. Equilibrate Column with Modified Eluent pack_column->equilibrate load_sample 4. Load Crude Sample (Dry or Wet Loading) equilibrate->load_sample elute 5. Elute with Modified Eluent load_sample->elute collect 6. Collect Fractions elute->collect tlc 7. Analyze Fractions by TLC collect->tlc combine 8. Combine Pure Fractions tlc->combine evaporate 9. Evaporate Solvent and Et3N combine->evaporate product Pure Product evaporate->product

Caption: Step-by-step workflow for purification via modified silica gel chromatography.

References

  • CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield - Google Patents.
  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed.
  • US2133969A - Thiazole compounds and methods of making them - Google Patents.
  • How to isolate imine from reaction mixture? - ResearchGate.
  • Biocatalytic Reduction of Heterocyclic Imines in Continuous Flow with Immobilized Enzymes | ACS Sustainable Chemistry & Engineering.
  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10.
  • Is it possible to purify imine using column chromatography? - ResearchGate.
  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents - MDPI.
  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations - ResearchGate.
  • Facile one-pot synthesis of thiazol-2(3H)-imine derivatives from α-active methylene ketones.
  • A purification-free method for the synthesis of thiazolium salts using P2S5-Py2 complex or P4S10 - Canadian Science Publishing.
  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.
  • How to separate imine from reaction mixture? - ECHEMI.
  • Synthesis of thiazol‐2(3H)‐imine using thiourea and phenacyl bromide... - ResearchGate.
  • ENE REACTIONS OF METHYLIDENE THIAZOLIDINES - MavMatrix.
  • A green synthesis of functionalized thiazol-2(3H)-imine via a three-component tandem reaction in ionic liquid media - Iranian chemical communication.

Sources

Troubleshooting

Technical Guide: Recrystallization Optimization for 3-methyl-1,3-thiazol-2(3H)-imine

The following technical guide details the optimization of recrystallization solvents for 3-methyl-1,3-thiazol-2(3H)-imine . This guide is structured for researchers requiring high-purity isolation of this heterocyclic in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of recrystallization solvents for 3-methyl-1,3-thiazol-2(3H)-imine . This guide is structured for researchers requiring high-purity isolation of this heterocyclic intermediate, addressing its specific solubility profile and tendency toward tautomeric equilibrium.

[1]

Executive Summary & Chemical Profile

3-methyl-1,3-thiazol-2(3H)-imine (often existing in equilibrium with its aminothiazolium tautomers) presents unique purification challenges due to its mesoionic character and potential for low-melting behavior.[1] Unlike simple aromatic heterocycles, the exocyclic imine and the methylated nitrogen create a highly polar "push-pull" electronic system.[2]

  • Primary Challenge: The compound often exhibits high solubility in polar protic solvents (leading to poor recovery) and insolubility in non-polar alkanes (leading to oiling out).[1][2]

  • Critical Parameter: The melting point of the free base is often low (approx. 40–50 °C range for similar analogs), while its hydrohalide salts are high-melting solids (>150 °C).[2] This guide focuses on the free base imine. [2]

Solvent Selection Strategy

The selection logic relies on disrupting the intermolecular dipole-dipole interactions of the imine without solvating it so strongly that recovery becomes impossible.[1]

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSuitabilityTechnical Rationale
Primary (Good) Acetonitrile (MeCN) ⭐⭐⭐⭐⭐Excellent dipole match.[1] Dissolves imine at moderate temps; promotes crystal lattice formation upon cooling.[1][2]
Primary (Good) Ethyl Acetate (EtOAc) ⭐⭐⭐⭐Moderate polarity.[1][2] Good for removing non-polar impurities.[1][2] May require cooling to -20°C for yield.[1]
Primary (Alternative) Ethanol (EtOH) ⭐⭐⭐High solubility even when cold.[1][2] Use only for "Anti-solvent" methods (see Protocol B).
Anti-Solvent Diethyl Ether / MTBE ⭐⭐⭐⭐⭐Best for inducing precipitation from alcohols or MeCN without causing immediate oiling.[1][2]
Anti-Solvent n-Hexane / Heptane ⭐⭐Risk of Oiling Out. Use with extreme caution.[1] The polarity gap is often too large.[1][2]
Avoid Water High solubility and potential for hydrolysis of the imine bond under acidic/basic conditions.[1][2]

Experimental Protocols

Protocol A: Thermal Gradient Recrystallization (For Solids with MP > 60°C)

Use this method if your crude material is a distinct solid.[1][2]

  • Saturation: Place 1.0 g of crude 3-methyl-1,3-thiazol-2(3H)-imine in a 25 mL Erlenmeyer flask.

  • Solvent Addition: Add Acetonitrile dropwise while stirring at 40°C (Do not exceed 50°C to avoid melting the product before dissolution).

  • Dissolution: Continue addition until the solid just dissolves. If insoluble particles remain (inorganic salts), filter hot through a pre-warmed glass frit.[2]

  • Slow Cooling: Remove heat source. Insulate the flask with a beaker of warm water to allow cooling to Room Temperature (RT) over 2 hours.

  • Nucleation: If no crystals form at RT, transfer to a 4°C refrigerator for 12 hours.

  • Harvest: Filter the crystals and wash with cold (-20°C) Acetonitrile.

Protocol B: Anti-Solvent Precipitation (For Low-Melting Solids or Oils)

Use this method if Protocol A results in an oil or if the compound is too soluble.[1][2]

  • Dissolution: Dissolve the crude material in the minimum amount of Dichloromethane (DCM) or Methanol at Room Temperature.[1][2]

  • Filtration: Filter to remove mechanical impurities.[1][2]

  • Anti-Solvent Addition:

    • Place the solution in a stirred vessel.

    • Slowly add Diethyl Ether (or MTBE) dropwise.[1][2]

    • Visual Cue: Stop when a persistent cloudiness (turbidity) appears.[1][2]

  • Crystallization: Add a "seed crystal" if available. Cover and place in a freezer (-20°C). The slow diffusion of the anti-solvent will force the imine out of the solution into a crystalline lattice rather than an amorphous oil.[2]

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision process for handling "Oiling Out," the most common failure mode for this compound class.

RecrystallizationLogic Start Start: Crude 3-methyl-1,3-thiazol-2(3H)-imine SolventCheck Is Crude Solid or Oil? Start->SolventCheck SolidPath Solid: Attempt Protocol A (Acetonitrile) SolventCheck->SolidPath Solid OilPath Oil: Attempt Protocol B (DCM + Et2O) SolventCheck->OilPath Viscous Liquid ResultCheck Did Crystals Form? SolidPath->ResultCheck OilPath->ResultCheck OilingOut Problem: Product 'Oiled Out' (Two liquid phases) ResultCheck->OilingOut No (Oiled) Success Success: Pure Crystals ResultCheck->Success Yes Fix1 Remedy 1: Re-heat and add more Primary Solvent OilingOut->Fix1 Solution too conc. Fix2 Remedy 2: Triturate Oil with cold Et2O OilingOut->Fix2 Impurities high Fix3 Remedy 3: Seed & Sonicate OilingOut->Fix3 Kinetic barrier Fix1->ResultCheck Fix2->ResultCheck Fix3->ResultCheck

Caption: Logical workflow for selecting protocols and troubleshooting phase separation (oiling out) during thiazole imine purification.

Troubleshooting & FAQs

Q1: The product separates as a yellow oil at the bottom of the flask. What happened?

Diagnosis: This is "oiling out."[1][2] It occurs when the temperature of the solution drops below the saturation temperature of the solute before it drops below the melting point of the solid.[2] Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add more of the Primary Solvent (e.g., Acetonitrile) to lower the saturation concentration.[2]

  • Cool much more slowly.

  • Vigorous stirring during cooling can sometimes prevent oil coalescence.[1][2]

Q2: My crystals are hygroscopic and turn into a gum on the filter paper.

Cause: Thiazole imines can be hygroscopic, especially if residual acid is present forming a partial salt.[2] Fix:

  • Perform all filtrations under a blanket of dry Nitrogen .[1][2]

  • Wash with anhydrous ether immediately after filtration to remove high-boiling solvents.[1]

  • Dry in a vacuum desiccator over

    
     or KOH pellets.
    
Q3: Can I use water/ethanol mixtures?

Analysis: While common for many organics, water is risky here.[2] The imine nitrogen is basic (


 approx 5-7).[1][2] In water, equilibrium with the hydroxy-thiazoline form or hydrolysis to the thiazolone can occur over time [1].[2] Anhydrous organic solvents are preferred. [1][2]

References

  • Synthesis and Tautomerism of Thiazolines

    • Facile one-pot synthesis of thiazol-2(3H)-imine derivatives. ResearchGate.[1][2] Available at: [Link]

  • Solubility Data for Aminothiazoles

    • Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole. ResearchGate.[1][2] Available at: [Link]

  • General Recrystallization of Heterocycles

    • Two-Solvent Recrystallization Guide. MIT Department of Chemistry.[1][2] Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Thiazole Methylation

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting for one of the common, yet often complex, challenges in heterocyclic chemistry: ach...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting for one of the common, yet often complex, challenges in heterocyclic chemistry: achieving regioselective methylation of the thiazole nucleus. As researchers and drug development professionals, controlling the site of methylation is critical for modulating the biological activity, pharmacokinetic properties, and synthetic utility of thiazole-containing compounds.[1][2]

This resource will address specific experimental issues in a practical question-and-answer format, grounded in mechanistic principles and supported by field-proven insights and authoritative references.

Frequently Asked Questions (FAQs)

Q1: My thiazole methylation is yielding a mixture of N-methylated and C-methylated products. How can I favor N-methylation?

A1: This is a classic regioselectivity problem arising from the competitive nucleophilicity of the thiazole nitrogen and certain carbon atoms on the ring. The lone pair of electrons on the nitrogen atom makes it a primary site for alkylation, leading to the formation of a thiazolium salt.[3][4] However, under certain conditions, particularly with strong bases, deprotonation at the C2 position can occur, creating a nucleophilic carbon that can also be methylated.[3][4]

Underlying Principles:

  • Nitrogen Basicity: The nitrogen atom in the thiazole ring is basic (pKa of the conjugate acid is ~2.5) and readily participates in SN2 reactions with methylating agents like methyl iodide.[3] This direct alkylation forms a stable thiazolium cation.[3][4]

  • C2 Acidity: The proton at the C2 position of the thiazole ring is the most acidic due to the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms. Strong bases, such as organolithium reagents, can deprotonate this position, generating a carbanion that is a potent nucleophile.[3][5]

Troubleshooting Workflow:

To favor N-methylation, the goal is to enhance the nucleophilicity of the nitrogen atom while minimizing the formation of the C2-carbanion.

start Mixture of N- and C-Methylation condition_check Are you using a strong base (e.g., BuLi, LDA)? start->condition_check yes_base Yes condition_check->yes_base Yes no_base No condition_check->no_base No solution_base Switch to a weaker base or no base. Use a neutral or slightly acidic condition. yes_base->solution_base solution_reagent Use a classic electrophilic methylating agent (e.g., MeI, Dimethyl Sulfate). no_base->solution_reagent analysis Analyze product ratio (NMR, LC-MS) solution_base->analysis solution_reagent->analysis end_success Desired N-Methylation analysis->end_success

Caption: Decision workflow for favoring N-methylation.

Detailed Protocol for Selective N-Methylation:

  • Reagent Selection: Employ classic electrophilic methylating agents such as methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄). These reagents react readily with the nucleophilic nitrogen.[6]

  • Solvent Choice: Use a polar aprotic solvent like acetonitrile (ACN), dimethylformamide (DMF), or acetone. These solvents will solvate the resulting thiazolium salt and facilitate the SN2 reaction.

  • Temperature Control: Conduct the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Excessive heat is generally not required and may promote side reactions.

  • Exclusion of Strong Base: Critically, avoid the use of strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) if exclusive N-methylation is the goal.[5]

Example Experimental Protocol:

ParameterConditionRationale
Thiazole Substrate 1.0 equivalentStarting material.
Methylating Agent Methyl Iodide (1.1 - 1.5 equiv.)Provides the methyl group for electrophilic attack.[3]
Solvent Acetonitrile (ACN)A polar aprotic solvent that facilitates the SN2 reaction.
Temperature Room Temperature to 50 °CMild conditions are usually sufficient for N-alkylation.[7]
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS for completion.
Work-up Precipitation or extractionThe resulting thiazolium salt often precipitates or can be isolated.[8]
Q2: I am observing methylation on a substituent of the thiazole ring instead of the ring itself. How can I direct methylation to the ring nitrogen?

A2: This issue, known as "lateral methylation," occurs when a substituent, most commonly a methyl group, is deprotonated in preference to C-H bonds on the ring, followed by methylation of the resulting anion.[9] This is particularly common for methyl groups at the C2 and C4 positions.

Mechanistic Considerations:

  • Kinetic vs. Thermodynamic Control: The relative acidity of the protons on the ring versus the substituent protons plays a key role. The use of strong, non-nucleophilic bases at low temperatures often favors kinetic deprotonation at the most accessible acidic site.

  • Directing Groups: The presence of certain functional groups on the thiazole ring can direct lithiation (and subsequent methylation) to specific positions. For example, a carboxylic acid group can direct deprotonation to an adjacent methyl group.[5]

Strategies to Promote N-Methylation over Lateral Methylation:

  • Avoid Strong Bases: As with preventing C-methylation, avoiding strong bases like n-BuLi is the most effective strategy. These bases are designed to deprotonate acidic C-H bonds, which leads to lateral methylation.[9]

  • Protecting Groups: If a particularly acidic substituent is present and cannot be easily modified, consider using a protecting group strategy. For example, a hydroxyl or amino substituent could be protected prior to methylation.

  • Choice of Methylating Agent: Use a milder, more electrophilic methylating agent that will preferentially react with the more nucleophilic nitrogen atom.

Q3: My methylation reaction is not proceeding to completion, and I have low yields of the desired thiazolium salt. What factors could be at play?

A3: Low conversion in thiazole methylation can be attributed to several factors, ranging from reagent quality to the electronic nature of the thiazole substrate itself.

Troubleshooting Checklist:

  • Reagent Purity:

    • Methylating Agent: Ensure your methylating agent (e.g., methyl iodide) is fresh. Methyl iodide can decompose over time, releasing iodine, which can interfere with the reaction.

    • Solvent: Use anhydrous (dry) solvents, especially if you are working with sensitive substrates. Water can compete as a nucleophile and can also affect the solubility of your reagents.

  • Electronic Effects of Substituents:

    • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the thiazole ring, making the nitrogen less nucleophilic and thus slowing down the rate of N-methylation.[10] For such substrates, you may need to use more forcing conditions (higher temperature, longer reaction time, or a more reactive methylating agent like methyl triflate).

    • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or amino (-NH₂) groups increase the electron density of the ring, making the nitrogen more nucleophilic and generally accelerating the reaction.[11][12]

  • Steric Hindrance:

    • Bulky substituents near the nitrogen atom (at the C2 or C4 positions) can sterically hinder the approach of the methylating agent, slowing the reaction rate.[13] In these cases, increasing the reaction temperature or time may be necessary. Kinetic studies have shown that bulky 4-alkyl substituents have a more significant deactivating effect on N-methylation than 2-alkyl isomers.[13]

start Low Yield of Thiazolium Salt check_reagents Check Reagent Purity (MeI, Solvent) start->check_reagents check_electronics Evaluate Electronic Effects of Substituents start->check_electronics check_sterics Consider Steric Hindrance start->check_sterics solution_reagents Use fresh MeI. Use anhydrous solvent. check_reagents->solution_reagents solution_ewg For EWG-substituted thiazoles: Increase temperature/time. Use a stronger methylating agent (e.g., MeOTf). check_electronics->solution_ewg solution_sterics For sterically hindered thiazoles: Increase temperature/time. check_sterics->solution_sterics end_success Improved Yield solution_reagents->end_success solution_ewg->end_success solution_sterics->end_success

Caption: Troubleshooting guide for low methylation yields.

Q4: How can I reliably distinguish between N-methylated and C-methylated thiazole isomers?

A4: Differentiating between regioisomers is crucial and can be definitively achieved using a combination of spectroscopic techniques.

Analytical Techniques for Isomer Differentiation:

TechniqueN-Methylated (Thiazolium Salt)C-Methylated (Neutral Thiazole)
¹H NMR The N-methyl group typically appears as a singlet further downfield (often > 4.0 ppm) due to the positive charge on the nitrogen. Ring protons are also shifted downfield.The C-methyl group will appear as a singlet at a more typical upfield position for an aromatic methyl group (~2.5 ppm).
¹³C NMR The N-methyl carbon will have a characteristic chemical shift. The ring carbons will also be shifted due to the positive charge.The C-methyl carbon will appear in the typical aliphatic region.
HMBC (2D NMR) A key correlation will be observed between the N-methyl protons and the adjacent ring carbons (C2 and C4), confirming the site of methylation.Correlations will be seen between the C-methyl protons and the carbon to which it is attached, as well as adjacent ring carbons.
Mass Spectrometry ESI-MS will show a parent ion corresponding to the cationic thiazolium species.ESI-MS will show a protonated molecular ion [M+H]⁺.
X-ray Crystallography Provides unambiguous structural determination if a suitable crystal can be obtained.[14]Provides unambiguous structural determination.

Key Spectroscopic Signature:

The most definitive and readily available method is often 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a 3-bond correlation from the methyl protons to the ring carbons adjacent to the nitrogen in the N-methylated isomer, a correlation that will be absent in the C-methylated isomer.[14][15]

References

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Reference Data & Comparative Studies

Validation

Interpreting 1H and 13C NMR spectra of 3-methyl-1,3-thiazol-2(3H)-imine

An In-Depth Guide to the Spectroscopic Interpretation of 3-methyl-1,3-thiazol-2(3H)-imine and its Structural Isomers Abstract The structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Interpretation of 3-methyl-1,3-thiazol-2(3H)-imine and its Structural Isomers

Abstract

The structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, the thiazole scaffold and its derivatives are of significant interest due to their diverse biological activities.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key derivative, 3-methyl-1,3-thiazol-2(3H)-imine. We will delve into the theoretical principles governing its spectral features, present a detailed interpretation based on literature data from analogous structures, and conduct a comparative analysis against its key structural isomers to highlight the diagnostic power of NMR. Furthermore, this guide furnishes a robust experimental protocol for acquiring high-quality NMR data and explores the utility of advanced 2D NMR techniques for unambiguous signal assignment, ensuring both scientific integrity and practical applicability for researchers in the field.

The Structural Landscape: Tautomerism and Isomerism

3-methyl-1,3-thiazol-2(3H)-imine exists in a potential tautomeric equilibrium with its amino form, 2-amino-3-methyl-1,3-thiazolium. The imine form is generally considered the more stable tautomer in neutral solutions. Understanding the distinct electronic environments within the imine structure is the first step toward interpreting its NMR spectra. The numbering of the heterocyclic ring is critical for discussion and is presented below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) prep2 2. Select Deuterated Solvent (e.g., DMSO-d₆, CDCl₃) prep1->prep2 prep3 3. Dissolve Sample in ~0.6 mL of solvent in a vial. prep2->prep3 prep4 4. Add Internal Standard (optional) (e.g., TMS, 0.03% v/v) prep3->prep4 prep5 5. Transfer to NMR Tube Filter if particulates are present. prep4->prep5 acq1 6. Insert sample, lock, and shim Ensure high field homogeneity. prep5->acq1 acq2 7. Acquire ¹H Spectrum (e.g., zg30 pulse program, 16-32 scans) acq1->acq2 acq3 8. Acquire ¹³C Spectrum (e.g., zgpg30, ≥1024 scans) acq2->acq3 acq4 9. (Optional) Acquire 2D Spectra (COSY, HSQC, HMBC) acq3->acq4 proc1 10. Fourier Transform acq4->proc1 proc2 11. Phase Correction proc1->proc2 proc3 12. Baseline Correction proc2->proc3 proc4 13. Calibrate Spectrum (TMS to 0.00 ppm or residual solvent peak) proc3->proc4 proc5 14. Integrate ¹H signals & Pick Peaks proc4->proc5

Caption: Key expected HMBC correlations for structural confirmation.

Diagnostic HMBC Correlations:

  • A correlation from the N-CH₃ protons to C2 and C4 would firmly establish the position of the methyl group on the nitrogen and its proximity to these ring carbons.

  • A correlation from H5 to C4 would confirm the vinyl system connectivity.

  • A correlation from H4 to C2 would complete the connectivity map of the heterocyclic ring.

Conclusion

The structural characterization of 3-methyl-1,3-thiazol-2(3H)-imine is readily achievable through a systematic interpretation of its ¹H and ¹³C NMR spectra. The predicted chemical shifts and coupling patterns provide a distinct fingerprint for this molecule. Comparative analysis against structural isomers like 2-amino-4-methylthiazole and 3-methyl-1,3-benzothiazol-2(3H)-imine demonstrates how NMR spectroscopy can unequivocally differentiate between substitution patterns and core scaffolds. By adhering to the provided best-practice protocols and leveraging advanced 2D NMR techniques, researchers can confidently elucidate the structures of novel thiazole derivatives, accelerating progress in medicinal chemistry and related fields.

References

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  • Taylor & Francis Online. (2017). Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol. Retrieved from [Link]

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Comparative

A Comparative Guide to the Biological Efficacy of 2-Aminothiazole and 3-Methyl-1,3-thiazol-2(3H)-imine Scaffolds

In the landscape of medicinal chemistry, the thiazole scaffold stands as a cornerstone, underpinning the structure of numerous clinically significant therapeutic agents.[1][2] Its derivatives are lauded for a vast spectr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiazole scaffold stands as a cornerstone, underpinning the structure of numerous clinically significant therapeutic agents.[1][2] Its derivatives are lauded for a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Among the myriad of thiazole-based compounds, 2-aminothiazoles and their isomeric counterparts, thiazol-2(3H)-imines, have garnered considerable attention as privileged structures in drug discovery.

This guide provides an in-depth, objective comparison of the biological efficacy of two key thiazole derivatives: the canonical 2-aminothiazole and the less-explored 3-methyl-1,3-thiazol-2(3H)-imine. We will delve into their structural nuances, synthesize findings from various biological assays, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The Structural Isomerism: A Gateway to Differential Biological Activity

At first glance, 2-aminothiazole and 3-methyl-1,3-thiazol-2(3H)-imine may appear structurally similar. However, the key distinction lies in the exocyclic versus endocyclic nature of the nitrogen atom, a feature that profoundly influences their electronic properties, hydrogen bonding capabilities, and ultimately, their interaction with biological targets.

2-Aminothiazole exists predominantly in the amino tautomeric form, presenting a primary amine group at the 2-position of the thiazole ring. This arrangement allows it to act as both a hydrogen bond donor and acceptor, facilitating interactions with a wide range of biological macromolecules.[1] In contrast, 3-methyl-1,3-thiazol-2(3H)-imine possesses an imine functionality exocyclic to the thiazole ring, with a methyl group substituent on the endocyclic nitrogen at the 3-position. This structural variance alters the molecule's polarity and steric profile, which can lead to differential binding affinities and biological responses.

A Comparative Overview of Biological Efficacy

While direct head-to-head comparative studies are scarce, a survey of the literature allows for a compelling juxtaposition of the biological activities of derivatives from both scaffolds.

Anticancer Activity

Both 2-aminothiazole and thiazol-2(3H)-imine derivatives have demonstrated significant potential as anticancer agents.[5][6] The mechanism of action for many 2-aminothiazole-based compounds involves the inhibition of various kinases, which are crucial for cancer cell proliferation and survival.[7]

2-Aminothiazole Derivatives: A plethora of studies have highlighted the potent antiproliferative activity of 2-aminothiazole derivatives against a wide array of cancer cell lines. For instance, certain derivatives have shown IC50 values in the low micromolar range against lung, glioma, and breast cancer cell lines.[5]

3-Substituted-1,3-thiazol-2(3H)-imine Derivatives: Research into thiazol-2(3H)-imines has also revealed promising anticancer activity. For example, some 3,4-diarylthiazol-2(3H)-imines have exhibited potent cytotoxicity against human CEM cells with IC50 values as low as 0.12 µM.[8] While specific data for the 3-methyl derivative is limited, the activity of other 3-substituted analogs suggests that this scaffold is a promising avenue for the development of novel anticancer agents.[9][10]

Compound Class Derivative Example Cancer Cell Line IC50 (µM) Reference
2-Aminothiazole2-amino-4-(pyridin-2-yl)thiazole derivativeK562 (Leukemia)16.3[5]
2-Aminothiazole2-amino-4,5-butylidene-thiazole derivativeSHG-44 (Glioma)4.03[5]
Thiazol-2(3H)-imine3,4-diarylthiazol-2(3H)-imineCEM (Leukemia)0.12[8]
Thiazol-2(3H)-imineN-(4-(4-chlorophenyl)-3-(p-tolyl)thiazol-2(3H)-ylidene)anilineSaOS-2 (Osteosarcoma)0.190 (µg/mL)[10]
Antimicrobial and Antifungal Activity

The global challenge of antimicrobial resistance has spurred the search for new therapeutic agents. Both 2-aminothiazole and thiazol-2(3H)-imine scaffolds have emerged as valuable starting points for the development of novel antibacterial and antifungal compounds.[3][11]

2-Aminothiazole Derivatives: The antimicrobial spectrum of 2-aminothiazole derivatives is broad, with activity reported against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3] The introduction of different substituents on the thiazole ring has been shown to significantly modulate the antimicrobial potency, with some derivatives exhibiting MIC values in the low microgram per milliliter range.[12][13]

3-Substituted-1,3-thiazol-2(3H)-imine Derivatives: Similarly, thiazol-2(3H)-imine derivatives have demonstrated notable antimicrobial and antifungal properties.[1][11] For instance, certain chromene-linked thiazol-2(3H)-imines have displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values around 2.0 µM.[11] Furthermore, some novel imidazole-2,3-dihydrothiazole derivatives, which are structurally related to 3-substituted thiazol-2(3H)-imines, have shown excellent antifungal activity against Candida parapsilosis with MIC50 values as low as 0.98 µg/mL.[1]

Compound Class Derivative Example Microorganism MIC (µg/mL) Reference
2-AminothiazoleThiazole derivativeShigella dysenteriae125[13]
2-AminothiazoleHeteroaryl thiazole derivativeCandida albicans60 - 470[12]
Thiazol-2(3H)-imineChromene-linked thiazol-2(3H)-imineStaphylococcus aureus2.0 (µM)[11]
Thiazol-2(3H)-imineImidazole-2,3-dihydrothiazole derivativeCandida parapsilosis0.98[1]

Synthesis Strategies: A Tale of Two Isomers

The synthetic pathways to 2-aminothiazoles and 3-substituted-1,3-thiazol-2(3H)-imines often share common precursors, yet diverge to yield the distinct isomeric scaffolds. The renowned Hantzsch thiazole synthesis is a versatile method for accessing 2-aminothiazole derivatives, typically involving the condensation of an α-haloketone with a thiourea.[14]

The synthesis of 3-substituted-1,3-thiazol-2(3H)-imines can also be achieved through modifications of the Hantzsch synthesis, often by reacting an α-haloketone with a substituted thiourea.[15] One-pot, multi-component reactions have also emerged as an efficient strategy for the synthesis of these imine derivatives.[14]

Synthesis_Pathways cluster_0 2-Aminothiazole Synthesis cluster_1 3-Methyl-1,3-thiazol-2(3H)-imine Synthesis alpha-Haloketone alpha-Haloketone Hantzsch Synthesis Hantzsch Synthesis alpha-Haloketone->Hantzsch Synthesis Thiourea Thiourea Thiourea->Hantzsch Synthesis 2-Aminothiazole 2-Aminothiazole Hantzsch Synthesis->2-Aminothiazole alpha-Haloketone_2 alpha-Haloketone Modified Hantzsch Modified Hantzsch alpha-Haloketone_2->Modified Hantzsch N-Methylthiourea N-Methylthiourea N-Methylthiourea->Modified Hantzsch 3-Methyl-thiazol-2-imine 3-Methyl-1,3-thiazol-2(3H)-imine Modified Hantzsch->3-Methyl-thiazol-2-imine

General synthetic schemes for 2-aminothiazole and 3-methyl-1,3-thiazol-2(3H)-imine.

Experimental Protocols

To ensure the reproducibility and validity of biological efficacy studies, adherence to standardized experimental protocols is paramount. Below are detailed methodologies for two of the most common assays used to evaluate the anticancer and antimicrobial activities of these compounds.

Protocol 1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Materials:

  • 96-well microplates

  • Test compounds (2-aminothiazole and 3-methyl-1,3-thiazol-2(3H)-imine derivatives)

  • Cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add test compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h add_solubilizer Add solubilization solution incubate_2_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cell viability assay.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][5]

Materials:

  • 96-well microplates

  • Test compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or PBS

  • Spectrophotometer

  • Multichannel pipette

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight on an appropriate agar plate. Suspend a few colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL. Include a growth control (inoculum in broth without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Both 2-aminothiazole and 3-methyl-1,3-thiazol-2(3H)-imine scaffolds represent fertile ground for the discovery of novel therapeutic agents. While 2-aminothiazoles are more extensively studied, the available data for thiazol-2(3H)-imines suggests they possess comparable, and in some cases, superior biological activity. The subtle yet significant structural differences between these isomers offer medicinal chemists a valuable tool for fine-tuning the pharmacological properties of thiazole-based compounds. Further exploration, particularly direct comparative studies and investigation into the specific mechanisms of action of 3-methyl-1,3-thiazol-2(3H)-imine derivatives, is warranted to fully unlock their therapeutic potential.

References

Click to expand
  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. 2024. [Link]

  • Antimicrobial Testing Laboratory. Minimum Inhibitory Concentration Assay (MIC). [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. 2013. [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. 2021. [Link]

  • Springer Nature Experiments. MTT Assay Protocol. [Link]

  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. 2023. [Link]

  • YouTube. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). 2021. [Link]

  • PMC. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]

  • Taylor & Francis Online. Regioselective synthesis and antibacterial screening of new thiazol-2(3H)-imines linked to arene or chromene units. 2023. [Link]

  • ResearchGate. Ring transformation reactions for the synthesis of thiazol‐2(3H)‐imines. [Link]

  • PMC. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. [Link]

  • ResearchGate. Anticancer studies of Imine analogues. 2022. [Link]

  • ResearchGate. Facile one-pot synthesis of thiazol-2(3H)-imine derivatives from α-active methylene ketones. [Link]

  • ResearchGate. The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]

  • MDPI. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. 2023. [Link]

  • PMC. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Link]

  • Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles. [Link]

  • PubMed. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. 2018. [Link]

  • Royal Society of Chemistry. Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique. [Link]

  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. 2024. [Link]

  • ResearchGate. MIC values (µg/mL) for effects of thiazole and imidazole derivatives and antibiotics on tested bacteria. [Link]

  • PubMed. Synthesis and anticancer activity of novel 3,4-diarylthiazol-2(3H)-ones (imines). 2009. [Link]

  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. 2023. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. 2025. [Link]

  • Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. [Link]

  • ResearchGate. a, the MIC values of the tested thiazole derivatives in the medium with sorbitol increased 8-32 times against C. albicans ATCC 10231 as compared to the cultures in the broth without sorbitol. [Link]

  • PMC. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. [Link]

Sources

Validation

A Comparative Guide to the Quantification of 3-Methyl-1,3-thiazol-2(3H)-imine: HPLC-UV vs. LC-MS/MS

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the development of robust and reliable analytical methods is paramount. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the development of robust and reliable analytical methods is paramount. This guide provides an in-depth exploration of a developed High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-methyl-1,3-thiazol-2(3H)-imine, a heterocyclic compound of interest in medicinal chemistry. In the spirit of comprehensive scientific evaluation, this guide also presents a comparative analysis with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, offering insights into the relative strengths and applications of each technique.

Introduction to 3-Methyl-1,3-thiazol-2(3H)-imine and the Imperative for Accurate Quantification

3-Methyl-1,3-thiazol-2(3H)-imine belongs to the thiazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals and biologically active molecules[1][2]. The imine functionality and the thiazole ring system contribute to a unique electronic and structural profile, making such compounds valuable synthons in drug discovery programs. Accurate and precise quantification is a critical prerequisite for a multitude of applications, including reaction monitoring, purity assessment, stability studies, and pharmacokinetic analysis. The development of a validated analytical method ensures data integrity and is a foundational requirement for regulatory submissions[3][4][5][6][7].

HPLC-UV Method Development: A Rationale-Driven Approach

High-Performance Liquid Chromatography with Ultraviolet (UV) detection remains a workhorse in pharmaceutical analysis due to its robustness, cost-effectiveness, and wide applicability[8][9]. The development of an HPLC method for a novel analyte like 3-methyl-1,3-thiazol-2(3H)-imine requires a systematic and scientifically-grounded approach.

Chromatographic Conditions

Based on the polar nature of the target analyte, a reversed-phase HPLC method was developed. Reversed-phase chromatography is a common and effective technique for the separation of a wide range of small molecules[10].

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides a non-polar environment, suitable for retaining and separating polar to moderately non-polar compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Isocratic elution with Acetonitrile:Water (30:70, v/v) with 0.1% Formic AcidThe acetonitrile/water mixture is a common mobile phase in reversed-phase HPLC. The ratio was optimized to achieve adequate retention and a reasonable run time. The addition of formic acid helps to improve peak shape and ionization in the event of MS detection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing good chromatographic performance without excessive solvent consumption.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak symmetry.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Detection UV at 254 nmBased on the UV-Vis absorption properties of similar aromatic imines and thiazole derivatives, 254 nm is a common wavelength for detection, offering good sensitivity for compounds with aromatic systems[1][11][12].
Experimental Workflow for HPLC-UV Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Stock Standard of Analyte Working_Std Prepare Working Standards (Calibration Curve) Standard->Working_Std Inject_Std Inject Standards Working_Std->Inject_Std Sample Prepare Sample Solution Inject_Sample Inject Sample Sample->Inject_Sample HPLC_System Equilibrate HPLC System HPLC_System->Inject_Std HPLC_System->Inject_Sample Cal_Curve Generate Calibration Curve Inject_Std->Cal_Curve Quantify Quantify Analyte in Sample Inject_Sample->Quantify Cal_Curve->Quantify

Figure 1: Experimental workflow for HPLC-UV quantification.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the gold standard[2][13][14].

LC-MS/MS Method Parameters
ParameterConditionRationale
LC System UPLC/HPLC systemA high-performance liquid chromatography system is necessary to deliver the mobile phase and inject the sample.
Column C18, 50 mm x 2.1 mm, 1.7 µmA shorter column with smaller particles is often used in LC-MS/MS to achieve faster separations and sharper peaks, which enhances sensitivity.
Mobile Phase Gradient elution with A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in AcetonitrileA gradient elution is employed to effectively separate the analyte from matrix components and to ensure a sharp peak shape for optimal MS detection.
Flow Rate 0.4 mL/minA lower flow rate is typically used with smaller internal diameter columns to maintain optimal linear velocity and is more compatible with the electrospray ionization source.
Mass Spectrometer Triple QuadrupoleA triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM) due to its high sensitivity and selectivity.
Ionization Mode Electrospray Ionization (ESI), PositiveGiven the presence of nitrogen atoms that can be readily protonated, positive ion ESI is the logical choice for this analyte.
MRM Transition To be determined empiricallyThe precursor ion (the protonated molecule [M+H]+) and a stable product ion would be identified through infusion experiments to establish a specific and sensitive MRM transition.

Comparative Performance Analysis

The following table summarizes the anticipated performance characteristics of the developed HPLC-UV method and a prospective LC-MS/MS method, based on typical validation data for similar small molecules.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.01 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 ng/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Selectivity ModerateHigh
Cost LowHigh
Throughput ModerateHigh

Experimental Protocols

Protocol 1: HPLC-UV Quantification of 3-Methyl-1,3-thiazol-2(3H)-imine

1. Preparation of Standard Solutions: 1.1. Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-methyl-1,3-thiazol-2(3H)-imine reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50, v/v). 1.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Preparation of Sample Solution: 2.1. Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte. 2.2. Dissolve the sample in 10 mL of the diluent. 2.3. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Analysis: 3.1. Set up the HPLC system with the conditions specified in the "Chromatographic Conditions" table. 3.2. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. 3.3. Inject the standard solutions in ascending order of concentration to generate a calibration curve. 3.4. Inject the sample solution.

4. Data Analysis: 4.1. Integrate the peak area of the analyte in the chromatograms of the standard and sample solutions. 4.2. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. 4.3. Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.

Protocol 2: LC-MS/MS Quantification of 3-Methyl-1,3-thiazol-2(3H)-imine

1. Preparation of Standard and Sample Solutions: 1.1. Follow the same procedure as in Protocol 1, but prepare the solutions at much lower concentrations (e.g., in the ng/mL range) using an appropriate diluent (e.g., 50% methanol in water).

2. LC-MS/MS Analysis: 2.1. Set up the LC-MS/MS system with the conditions specified in the "LC-MS/MS Method Parameters" table. 2.2. Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of the analyte. 2.3. Establish a sensitive and specific MRM transition. 2.4. Equilibrate the LC system with the initial mobile phase conditions. 2.5. Inject the standard and sample solutions.

3. Data Analysis: 3.1. Integrate the peak areas of the MRM transitions for the analyte. 3.2. Generate a calibration curve and quantify the analyte in the sample as described in Protocol 1.

Logical Framework for Method Selection

The choice between HPLC-UV and LC-MS/MS is dictated by the specific requirements of the analysis.

Method_Selection Start Analytical Need High_Concentration High Concentration Assay (e.g., Purity) Start->High_Concentration Low_Concentration Low Concentration Assay (e.g., Bioanalysis) Start->Low_Concentration High_Concentration->Low_Concentration No HPLC_UV HPLC-UV High_Concentration->HPLC_UV Yes LC_MSMS LC-MS/MS Low_Concentration->LC_MSMS Yes

Figure 2: Decision tree for analytical method selection.

Conclusion and Future Perspectives

This guide has detailed a robust and reliable HPLC-UV method for the quantification of 3-methyl-1,3-thiazol-2(3H)-imine and provided a comparative overview of an LC-MS/MS alternative. The choice of analytical technique should always be guided by the "fit-for-purpose" principle, considering the required sensitivity, selectivity, and the nature of the sample matrix. The presented HPLC-UV method is well-suited for routine analysis in a drug development setting for applications such as purity determination and content uniformity. For more demanding applications requiring lower detection limits, the LC-MS/MS approach offers superior performance. Future work could involve a full validation of the LC-MS/MS method according to ICH guidelines and its application to in-vitro and in-vivo studies to elucidate the pharmacokinetic profile of this promising compound.

References

  • International Council for Harmonisation. ICH Q2(R2): Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. ICH Q14: Analytical Procedure Development. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Slideshare. Analytical method validation as per ich and usp. [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • SciSpace. A review on method development by hplc. [Link]

  • PubChem. 3-Methyl-1,3-benzothiazol-2(3H)-imine. [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Basavanakatti, V.S., et al. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical species. BMC Chemistry18, 220 (2024).
  • Taylor & Francis Online. Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol. [Link]

  • PMC. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • MDPI. The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS. [Link]

  • Iranian chemical communication. A green synthesis of functionalized thiazol-2(3H)-imine via a three-component tandem reaction in ionic liquid media. [Link]

  • ResearchGate. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF NOVEL IMINES AND THIAZOLIDINONES. [Link]

  • PMC. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link]

  • Systematic Reviews in Pharmacy. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]

  • Malaysian Journal of Chemistry. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • ResearchGate. Structure of Thiazol‐2(3H)‐imine and interconversion into corresponding... [Link]

  • AIP Publishing. Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. [Link]

  • PubMed. A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies. [Link]

  • ResearchGate. A validated HPLC method for the determination of thiazinamium methylsulphate in pharmaceutical preparations. [Link]

  • Bulletin of the Chemists and Technologists of Bosnia and Herzegovina. HPLC method for determination the content of thymol and carvacrol in Thyme tincture. [Link]

  • ResearchGate. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

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Comparative

Comparative Analysis of Thiazoline Imine Binding Affinities in Kinase Assays

[1] Executive Summary: The Thiazoline Imine Scaffold in Kinase Discovery The thiazoline imine scaffold (often in tautomeric equilibrium with 2-aminothiazole ) represents a privileged structure in kinase inhibitor design....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Thiazoline Imine Scaffold in Kinase Discovery

The thiazoline imine scaffold (often in tautomeric equilibrium with 2-aminothiazole ) represents a privileged structure in kinase inhibitor design. Unlike rigid scaffolds like quinazolines, the thiazoline imine moiety offers unique hydrogen-bonding versatility at the hinge region of the kinase ATP-binding pocket.

This guide provides a comparative analysis of thiazoline imine binding affinities against standard chemotypes.[1] It details the experimental workflows required to validate these affinities, focusing on distinguishing thermodynamic binding (


) from functional inhibition (

), and addresses the critical role of tautomerism in assay performance.

Chemical Scaffold Comparison: Thiazoline Imines vs. Alternatives

In kinase drug discovery, the choice of the hinge-binding scaffold dictates selectivity and potency. The thiazoline imine core is distinct due to its ability to function as both a hydrogen bond donor and acceptor depending on its tautomeric state and substitution pattern.

Comparative Performance Metrics

The following table contrasts the Thiazoline Imine scaffold with two industry-standard kinase inhibitor scaffolds: 2-Aminopyrimidines (e.g., Imatinib) and Indolinones (e.g., Sunitinib).

FeatureThiazoline Imine / 2-Aminothiazole2-AminopyrimidineIndolinone
Primary Binding Mode Type I (ATP Competitive) & AllostericType II (DFG-out)Type I (ATP Competitive)
H-Bond Profile Donor-Acceptor (N3 acceptor, C2-NH donor)Acceptor-Donor-AcceptorDonor-Acceptor pair
Tautomeric Risk High (Amino vs. Imino)LowLow
Solubility Moderate to HighModerateLow
Selectivity Potential High (Tunable via C4/C5 substitution)Broad (Pan-kinase activity common)Moderate (Often multi-targeted)
Key Kinetic Trait Fast On/Off (typically)Slow Off (Long Residence Time)Variable
Mechanistic Insight: The Tautomer Challenge

The binding affinity of this class is heavily influenced by the amino-imino tautomerism .

  • Amino form (2-aminothiazole): typically binds the kinase hinge region (e.g., Dasatinib binding Src).

  • Imino form (2-imino-4-thiazoline): favored by specific N-substitutions or solvent conditions.

  • Impact: Assays must control for pH and solvent (DMSO) concentration, as these shift the equilibrium, potentially altering the apparent

    
     by an order of magnitude.
    

Assay Methodologies for Affinity Profiling[3][4][5]

To accurately characterize thiazoline imines, relying solely on end-point


 values is insufficient due to the rapid kinetics often associated with this scaffold. A dual-approach using TR-FRET  for equilibrium binding and Surface Plasmon Resonance (SPR)  for kinetics is recommended.
Diagram 1: Assay Selection Workflow

This decision tree guides the selection of the appropriate assay based on the stage of development.

AssaySelection Start Compound Library (Thiazoline Imines) Screen Primary Screen (Single Conc.) Start->Screen Potency Dose Response (IC50 Determination) Screen->Potency Hits (>50% Inh) Binding Binding Affinity (Kd Determination) Potency->Binding Valid Hits TRFRET Method: TR-FRET (LanthaScreen) Potency->TRFRET Kinetics Kinetic Profiling (kon, koff, Residence Time) Binding->Kinetics Lead Optimization Binding->TRFRET SPR Method: SPR (Biacore/Octet) Kinetics->SPR

Caption: Workflow for characterizing thiazoline imines, progressing from functional IC50 to biophysical kinetics.

Detailed Experimental Protocol: TR-FRET Binding Assay

This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™) to determine the equilibrium dissociation constant (


) of thiazoline imines. This method is superior to standard ELISA as it measures direct binding to the kinase active site, independent of ATP concentration.
Materials Required
  • Kinase: Recombinant human kinase (e.g., Src, CDK2) tagged with GST or His.

  • Antibody: Eu-labeled anti-GST or anti-His antibody (Donor).

  • Tracer: Alexa Fluor® 647-labeled kinase tracer (Acceptor).[2]

  • Test Compound: Thiazoline imine derivative (10 mM DMSO stock).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Methodology
  • Compound Preparation (Serial Dilution):

    • Prepare a 16-point dose-response curve of the test compound in 100% DMSO. Start at 1 mM and dilute 3-fold.

    • Dilute these stocks 100-fold into Kinase Buffer to generate 1% DMSO intermediate solutions (10x final assay concentration).

  • Master Mix Preparation:

    • Antibody/Kinase Mix: Dilute the kinase to 5 nM and the Eu-antibody to 2 nM in Kinase Buffer.

    • Tracer Mix: Dilute the Alexa Fluor 647 tracer to a concentration equal to its

      
       (previously determined, typically 5–20 nM).
      
  • Plate Assembly (384-well Low Volume White Plate):

    • Step A: Add 5 µL of the diluted Test Compound (from step 1) to assay wells.

    • Step B: Add 5 µL of the Antibody/Kinase Mix.

    • Step C: Add 5 µL of the Tracer Mix.

    • Controls: Include "No Compound" (Max FRET) and "No Kinase" (Background) wells.

  • Incubation:

    • Centrifuge plate at 1000 rpm for 1 minute.

    • Incubate at Room Temperature (20–25°C) for 60 minutes . Note: Thiazoline imines generally equilibrate quickly, but 60 mins ensures steady state.

  • Data Acquisition:

    • Read on a TR-FRET compatible plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm or 620 nm.

    • Emission 2 (Acceptor): 665 nm.[2]

  • Data Analysis:

    • Calculate the Emission Ratio (ER):

      
      .[2]
      
    • Plot ER vs. log[Compound]. Fit to a sigmoidal dose-response equation (variable slope) to determine

      
      .
      
    • Convert

      
       to 
      
      
      
      (approximate
      
      
      ) using the Cheng-Prusoff equation adapted for binding:
      
      

Mechanistic Analysis: Thiazoline Imine Binding Mode

Understanding the binding mode is critical for optimizing affinity. The diagram below illustrates the typical Type I binding interaction of a 2-aminothiazole/thiazoline imine at the kinase hinge region.

Diagram 2: Hinge Region Interaction Map

BindingMode cluster_kinase Kinase Hinge Region cluster_inhibitor Thiazoline Imine / Aminothiazole Met_Gatekeeper Gatekeeper Residue (e.g., Thr/Met) R_Group C5-Substituent (Solvent Front) Met_Gatekeeper->R_Group Steric/Van der Waals Hinge_Backbone_NH Hinge Backbone (NH Donor) Thiazole_N Thiazole N3 (Acceptor) Hinge_Backbone_NH->Thiazole_N H-Bond Hinge_Backbone_CO Hinge Backbone (CO Acceptor) Amino_NH Exocyclic NH (Donor) Amino_NH->Hinge_Backbone_CO H-Bond

Caption: Schematic of the bidentate hydrogen bonding network formed by the aminothiazole core at the kinase hinge.

Interpretation of Results
  • High Potency (

    
     nM):  Indicates successful formation of the bidentate H-bond (shown above) and optimal hydrophobic packing of the C5-substituent.
    
  • Low Potency (

    
     µM):  Often suggests steric clash with the Gatekeeper residue or a shift in tautomeric equilibrium favoring the non-binding imino form in solution.
    

References

  • Das, J., et al. (2006).[3] "2-aminothiazole as a novel kinase inhibitor template.[4][3][5][6] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry.

  • LanthaScreen™ Eu Kinase Binding Assay Protocol. Thermo Fisher Scientific.

  • Eurofins DiscoverX. "KINOMEscan™ Kinase Assay Technology."

  • Reaction Biology. "Kinase Assays: Radiometric and Biophysical Methods."

  • Gollner, A., et al. (2019). "2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2." Journal of Medicinal Chemistry.

Sources

Validation

Reference Standards and Elemental Analysis for 3-methyl-1,3-thiazol-2(3H)-imine

A Comparative Technical Guide for Analytical Validation Executive Summary In the high-stakes field of residue analysis and environmental toxicology, 3-methyl-1,3-thiazol-2(3H)-imine (CAS: 14466-42-3) occupies a critical...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Validation

Executive Summary

In the high-stakes field of residue analysis and environmental toxicology, 3-methyl-1,3-thiazol-2(3H)-imine (CAS: 14466-42-3) occupies a critical node. As a primary metabolite and degradation product of the neonicotinoid insecticide Thiamethoxam (and related to Clothianidin), its accurate quantification is mandatory for regulatory compliance in food safety and soil health monitoring.

This guide moves beyond basic product descriptions to objectively compare reference standard grades. It demonstrates why "Research Grade" materials introduce unacceptable error margins in quantitative LC-MS/MS workflows and delineates the specific elemental analysis (EA) protocols required to validate the stoichiometry of this heterocyclic amine.

Chemical Identity & Structural Validation

Before selecting a standard, the analyst must understand the molecule's behavior. 3-methyl-1,3-thiazol-2(3H)-imine is a fixed tautomer; methylation at the N3 position locks the structure in the imine form, preventing conversion to the amino-thiazole tautomer common in non-methylated analogs.

PropertySpecification
IUPAC Name 3-methyl-1,3-thiazol-2(3H)-imine
Formula C₄H₆N₂S
Molecular Weight 114.17 g/mol
Key Characteristic Hygroscopicity: The free base is prone to absorbing atmospheric moisture, altering effective mass.
Stability Susceptible to photolysis; stable in acidified solution (salt form).
Structural Validation Diagram

The following diagram illustrates the critical pathway from synthesis to structural confirmation, highlighting the "Gatekeeper" role of Elemental Analysis and NMR.

StructuralValidation cluster_Validation Validation Triad Synthesis Crude Synthesis (Thiourea + alpha-halo ketone) Purification Recrystallization/ Chromatography Synthesis->Purification NMR 1H NMR (Confirm N-Methyl Regiochemistry) Purification->NMR EA Elemental Analysis (Confirm C/H/N/S Stoichiometry) Purification->EA MS High-Res MS (Confirm m/z 115.03) Purification->MS Decision Grade Assignment NMR->Decision EA->Decision MS->Decision

Figure 1: The "Validation Triad" required to certify a reference material. Without all three, a material remains "Research Grade."

Comparative Analysis: Reference Standard Grades

In drug development and pesticide residue analysis, the "purity" listed on a bottle is insufficient. You must evaluate the uncertainty budget .

Performance Matrix: ISO 17034 vs. Research Grade

The table below compares the performance of a Certified Reference Material (CRM) against a standard Research Grade alternative for 3-methyl-1,3-thiazol-2(3H)-imine.

FeatureCertified Reference Material (CRM) Research Grade / Analytical Standard Impact on Data
Accreditation ISO 17034 (Gold Standard)Non-accredited or ISO 9001 onlyISO 17034 is required for ISO 17025 lab audits.
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents)Area % (usually by HPLC-UV only)Area % ignores water/salts. Research grade often overestimates content by 2-5%.
Homogeneity Tested & Verified (bottle-to-bottle)Not testedHigh risk of variance in small sample sizes (<5 mg).
Stability Monitored (Expiration Date guaranteed)"Re-test" dates onlyUnknown degradation leads to false negatives in residue screening.
Traceability SI-Traceable (NIST/BIPM)Internal standards onlyCRM is legally defensible in court/regulatory filings.
The "Hidden" Error in Research Grade

For 3-methyl-1,3-thiazol-2(3H)-imine, the primary source of error in non-certified standards is hygroscopicity .

  • Scenario: A Research Grade vial claims >98% purity (HPLC). It absorbs 4% water during storage.

  • Result: You weigh 10 mg, believing it is 9.8 mg of active compound. In reality, it is ~9.4 mg.

  • Consequence: Your calibration curve is biased low, causing you to overestimate toxic residues in patient or soil samples.

Experimental Protocols

To validate an in-house standard or verify a supplier's claim, the following protocols are established as the field standard.

Protocol A: Elemental Analysis (CHNS)

Elemental analysis is the only method that detects non-chromatographic impurities (water, inorganic salts) by verifying the mass fraction of elements.

Target Theoretical Values (C₄H₆N₂S):

  • Carbon: 42.08%

  • Hydrogen: 5.30%

  • Nitrogen: 24.54%

  • Sulfur: 28.08%

Methodology:

  • Instrument: Flash Combustion Analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Calibration: Use Sulfanilamide as the primary standard (K-factor calibration). It contains C, H, N, and S, matching the analyte's profile.[1]

  • Sample Prep:

    • Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture.

    • Weigh 2.0 – 3.0 mg (±0.001 mg) into a tin capsule. Note: Do not use silver capsules unless analyzing for halogens.

  • Combustion:

    • Furnace Temperature: 950°C (ensure complete oxidation of the thiazole ring).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 5 seconds (excess O₂ required for sulfur conversion to SO₂).

  • Acceptance Criteria: Experimental values must be within ±0.4% of theoretical values.

    • Troubleshooting: If %C is low but %N is correct, suspect retained inorganic salts or moisture.

Protocol B: NMR Characterization for Regiochemistry

Distinguishing the 3-methyl isomer from other potential methylation byproducts.

Methodology:

  • Solvent: DMSO-d6 is preferred over CDCl₃. The polar solvent prevents aggregation and provides sharper peaks for the imine protons.

  • Concentration: 10 mg/mL.

  • Key Signals (Expectation):

    • N-CH3: Singlet at ~3.1–3.3 ppm (Integration 3H).

    • Thiazole Ring Protons: Two doublets (or broad singlets) between 6.5–7.2 ppm (C4-H and C5-H).

    • Absence check: Ensure no broad peak at >8.0 ppm which would indicate an NH group (suggesting the wrong tautomer or demethylation).

Workflow Integration & Decision Logic

How to integrate the correct standard into a drug development or environmental monitoring workflow.

StandardSelection Start Start: Define Application Q1 Is the data for Regulatory Submission (FDA/EPA) or release testing? Start->Q1 ISO17034 Use ISO 17034 CRM (Traceable, Certified Mass Fraction) Q1->ISO17034 Yes Q2 Is the assay Quantitative (LC-MS/MS)? Q1->Q2 No Path_Reg Yes Path_RnD No Analytical Use Analytical Standard (Charaterized, >98%) Q2->Analytical Yes Research Use Research Grade (Identity confirmed, Purity variable) Q2->Research No (Qualitative only)

Figure 2: Decision Matrix for selecting the appropriate grade of 3-methyl-1,3-thiazol-2(3H)-imine.

Conclusion

For 3-methyl-1,3-thiazol-2(3H)-imine, the choice of reference standard is not merely a purchasing decision—it is a scientific control. While Research Grade materials are suitable for early-stage synthesis confirmation, ISO 17034 Certified Reference Materials are the only scientifically defensible choice for quantitative residue analysis.

The instability of the free base and its critical role as a Thiamethoxam marker demand that analysts validate their material using the CHNS and NMR protocols detailed above. Failure to account for water content or purity variance will propagate errors directly into toxicity assessments.

References

  • International Organization for Standardization. (2016).[2] ISO 17034:2016 - General requirements for the competence of reference material producers. ISO.[2][3][4][5][6] [Link]

  • Food and Agriculture Organization (FAO). (2005). Thiamethoxam: Toxicology and Residue Evaluation.[7] Joint FAO/WHO Meeting on Pesticide Residues (JMPR).[6] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2303651, 3-Methyl-1,3-thiazol-2(3H)-imine. PubChem.[8] [Link]

  • European Food Safety Authority (EFSA). (2018). Peer review of the pesticide risk assessment for the active substance thiamethoxam. EFSA Journal. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-methyl-1,3-thiazol-2(3H)-imine

Hazard Characterization and Immediate Safety Protocols Before handling or disposing of 3-methyl-1,3-thiazol-2(3H)-imine, a thorough understanding of its potential hazards, derived from analogous thiazole compounds, is es...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Characterization and Immediate Safety Protocols

Before handling or disposing of 3-methyl-1,3-thiazol-2(3H)-imine, a thorough understanding of its potential hazards, derived from analogous thiazole compounds, is essential. This proactive approach ensures that all subsequent handling and disposal steps are performed with the utmost caution.

Assumed Hazard Profile

Based on data for thiazole and related structures, 3-methyl-1,3-thiazol-2(3H)-imine should be handled as a substance that may exhibit the following hazardous properties:

Hazard CategoryAssumed Classification & Primary RisksPrecautionary Measures
Physical Hazards Flammable Liquid (Assumed) : Vapors may form flammable mixtures with air.[4][5]Keep away from all ignition sources, including heat, sparks, open flames, and hot surfaces.[4][6] Use spark-proof tools and explosion-proof equipment.[5][6]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation) : Harmful if swallowed, in contact with skin, or inhaled.[1] Serious Eye Irritant : Causes significant eye irritation. Skin Irritant : May cause skin irritation upon contact.[7]Work in a well-ventilated area, preferably under a chemical fume hood.[4] Avoid breathing vapors or mists.[8] Prevent all contact with skin, eyes, and clothing.[5]
Environmental Hazards Harmful to Aquatic Life : Assumed to be toxic to aquatic organisms.[1]Do not allow the substance to enter drains, soil, or waterways.[1][4] All waste and contaminated materials must be collected for proper disposal.
Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable when handling this compound.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[5]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use. Dispose of contaminated gloves in accordance with laboratory and regulatory standards.[9]

  • Skin and Body Protection : Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[9]

  • Respiratory Protection : If working outside of a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of chemical waste is a systematic process governed by the EPA's Resource Conservation and Recovery Act (RCRA), which mandates "cradle-to-grave" management of hazardous materials.[10]

Step 1: Waste Characterization

The first crucial step is to determine if the waste is hazardous. Under RCRA, a waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[11] Given the flammable nature of thiazole, waste containing 3-methyl-1,3-thiazol-2(3H)-imine should be managed as ignitable hazardous waste (EPA hazardous waste number D001) .[4]

Step 2: Segregation and Containerization

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Designated Waste Stream : Dedicate a specific waste stream for 3-methyl-1,3-thiazol-2(3H)-imine and materials contaminated with it. Do not mix with other waste types, especially incompatible materials like strong oxidizing agents, acids, or bases.[4][5][12]

  • Container Selection : Collect liquid waste in a compatible, sealable container (e.g., a high-density polyethylene or glass bottle). Ensure the container is in good condition, free from cracks or leaks.[13]

  • Solid Waste : Collect contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) in a separate, clearly labeled, sealed plastic bag or container.[1]

  • Avoid Overfilling : Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion and prevent spills.[13]

Step 3: Labeling

Accurate and clear labeling is a primary RCRA requirement.[14] Every waste container must be labeled with the following information as soon as the first drop of waste is added:

  • The words "Hazardous Waste" [1]

  • The full chemical name: "3-methyl-1,3-thiazol-2(3H)-imine" and any other components in the waste mixture with their approximate concentrations.

  • The specific hazard characteristics (e.g., "Ignitable" ).

  • The date of initial accumulation.

  • The name and contact information of the generating researcher or laboratory.

Step 4: Temporary Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory before being transferred to a central storage facility.

  • Location : The SAA must be at or near the point of generation and under the control of the operator.

  • Containment : The storage area should have secondary containment, such as a spill pallet, capable of holding 110% of the volume of the largest container.[12][13]

  • Segregation : Store containers away from incompatible materials and sources of ignition.[12]

  • Closure : Keep waste containers securely closed at all times, except when actively adding waste.

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[15]

  • Contact EHS : Notify your institution's Environmental Health and Safety (EHS) office for a scheduled waste pickup.

  • Manifest System : A hazardous waste manifest will be used to track the waste from your laboratory to its final destination, ensuring a complete "cradle-to-grave" record.[15]

  • Professional Disposal : Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [1] The licensed waste handler will transport the material for appropriate disposal, likely via high-temperature incineration.

Disposal_Workflow cluster_Lab_Operations Laboratory Operations cluster_EHS_Coordination EHS & Professional Disposal Start Waste Generation (3-methyl-1,3-thiazol-2(3H)-imine) Characterize Step 1: Characterize Waste (Assumed Ignitable - D001) Start->Characterize Segregate Step 2: Segregate & Contain (Dedicated, Compatible Container) Characterize->Segregate Label Step 3: Label Container ('Hazardous Waste', Chemical Name, Date) Segregate->Label Store Step 4: Temporary Storage (Satellite Accumulation Area) Label->Store Schedule Step 5: Schedule Pickup (Contact EHS Office) Store->Schedule Request Disposal Manifest Manifest & Transport (Licensed Waste Hauler) Schedule->Manifest Dispose Final Disposition (Incineration at TSDF) Manifest->Dispose

Caption: Decision workflow for compliant disposal of 3-methyl-1,3-thiazol-2(3H)-imine.

Emergency Procedures: Spill and Exposure Response

All personnel must be trained on emergency procedures in accordance with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards.[2]

Minor Spill (Contained within a Fume Hood)
  • Alert Personnel : Inform others in the immediate area.

  • Ensure Ventilation : Keep the fume hood sash at the lowest practical height.

  • Contain and Absorb : Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels.

  • Collect Waste : Carefully scoop the absorbed material using spark-proof tools into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a soap and water solution. All cleanup materials are also considered hazardous waste.

  • Report : Notify your supervisor and EHS office.

Major Spill (Outside of a Fume Hood)
  • EVACUATE : Immediately evacuate the area and alert all nearby personnel.

  • ISOLATE : Close doors to the affected area and prevent entry.

  • REPORT : From a safe location, call your institution's emergency number and the EHS office. Provide the chemical name, location, and estimated quantity of the spill.

  • SECURE : If safe to do so, shut off all ignition sources and increase ventilation to the building.

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

In all cases of exposure, a copy of this guide or a relevant SDS for a similar thiazole compound should be provided to the responding medical personnel.

References

  • Proper Disposal of 4-(2,4-Dimethylphenyl)
  • OSHA Hazardous Waste Disposal Guidelines. CDMS.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Waste, Chemical, and Cleanup Enforcement. US EPA.
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.
  • Thiazole - Safety D
  • Learn the Basics of Hazardous Waste. US EPA.
  • Steps in Complying with Regul
  • 3-Methyl-1,3-benzothiazol-2(3H)-imine.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. SafeWork Insider.
  • Material Safety D
  • SAFETY DATA SHEET - 3-Methyl-2-thiazolidinone. Sigma-Aldrich.
  • Introduction to Hazardous Waste Management. University of Alaska Fairbanks.
  • Hazardous Waste - Overview.
  • SAFETY DATA SHEET - THIDIAZURON. INDOFINE Chemical Company, Inc.
  • SAFETY D
  • Disposal of Chemical Waste. University of St Andrews Safety Office.
  • Safety Data Sheet - 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide. CymitQuimica.
  • Safety Data Sheet - 3M™ Fire Barrier Sealant CP 25WB+. 3M.

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Handling

Personal protective equipment for handling 3-methyl-1,3-thiazol-2(3H)-imine

Executive Summary & Chemical Context 3-Methyl-1,3-thiazol-2(3H)-imine (CAS: 14466-48-9) is a specialized heterocyclic building block often employed in the synthesis of bioactive compounds, including potential antimicrobi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-Methyl-1,3-thiazol-2(3H)-imine (CAS: 14466-48-9) is a specialized heterocyclic building block often employed in the synthesis of bioactive compounds, including potential antimicrobial and neuroactive agents. Chemically, it exists in tautomeric equilibrium with its 2-aminothiazole counterparts, but the N-methylated imine structure imparts distinct electrophilic properties.

Operational Reality: While often supplied as a hydrohalide salt (reducing volatility), the free base is an oil that poses significant respiratory and contact risks. This guide applies the Precautionary Principle : in the absence of comprehensive LD50 data for this specific isomer, we treat it as a Category 3 Acute Toxicant and Category 1 Skin/Eye Corrosive based on Structure-Activity Relationships (SAR) of analogous thiazoles and isothiazolinones.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the mechanism of injury. Thiazole imines are reactive electrophiles.

Hazard ClassRisk DescriptionMechanism of Action
Acute Toxicity (Oral/Dermal) High risk if absorbed.Interference with cellular respiration; potential neurotoxicity via ion channel modulation common in thiazole pharmacophores.
Skin/Eye Corrosion Severe Irritant / Corrosive.[1]The imine nitrogen is basic and nucleophilic; it can cause saponification of lipids in tissue (chemical burns).
Respiratory Sensitization High.[2]Thiazole rings are known haptens. Inhalation of dust or vapor can trigger irreversible immune sensitization.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves are insufficient for prolonged contact with heterocyclic amines/imines due to rapid permeation.

Task-Based PPE Specifications
ComponentSpecificationCritical Rationale
Hand Protection (Primary) Double-gloving required. Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield/Barrier) or High-Grade Nitrile (>8 mil)Small heterocyclic molecules permeate standard nitrile in <15 mins. Laminate film provides >480 min breakthrough time against amines.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are inadequate. Vapors or dust can bypass side shields, causing corneal opacity.
Respiratory Fume Hood (Face Velocity >100 fpm) Engineering controls are primary. If working outside a hood (e.g., weighing), use a P100/OV respirator.
Body Protection Lab coat (Tyvek or Nomex preferred) + Chemical ApronCotton absorbs liquids, keeping the toxicant against the skin. Tyvek repels particulates and splashes.

Operational Protocol: The "Closed-Loop" System

To ensure safety, we do not just "wear" PPE; we execute a closed-loop handling system.

Phase 1: Preparation & Engineering Controls
  • Verify Airflow: Confirm fume hood operation. Clear the deck of unnecessary clutter to prevent turbulence.

  • Quench Station: Prepare a beaker of 5% aqueous citric acid or dilute HCl. This neutralizes the basic imine immediately upon contact with a wipe or spill.

  • Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a static-free powder funnel and weigh into a tared, screw-top vial, not an open boat.

Phase 2: Synthesis & Transfer (The Critical Zone)

Scenario: You are reacting the imine with an electrophile.

  • Solubilization: If the compound is a solid salt, dissolve it in the solvent (e.g., DCM, DMF) immediately. Solutions are easier to contain than dust.

  • Cannula Transfer: Never pour. Use positive pressure cannula transfer or gas-tight syringes for all liquid movements. This eliminates vapor release.[3][4]

  • Temperature Control: Thiazoles can decompose exothermically. Ensure cooling baths are stable before addition.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all tools (spatulas, outer flasks) with a solvent-dampened wipe, then immediately place that wipe into the solid waste stream.

  • Outer Glove Removal: Remove outer gloves inside the hood. Treat them as contaminated waste.

  • Hand Wash: Wash hands with soap and water immediately after leaving the lab, even if no exposure was suspected.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound based on its physical state (Salt vs. Free Base).

SafetyWorkflow Start Start: Material Receipt StateCheck Check Physical State Start->StateCheck SolidPath Solid (Hydrohalide Salt) StateCheck->SolidPath Powder LiquidPath Liquid (Free Base Oil) StateCheck->LiquidPath Oil/Viscous DustControl Risk: Dust Inhalation Action: Static-Free Weighing + P100 Mask if outside hood SolidPath->DustControl VaporControl Risk: Vapor Permeation Action: Double Glove (Laminate) + 100% Fume Hood Use LiquidPath->VaporControl Reaction Reaction / Synthesis DustControl->Reaction VaporControl->Reaction Quench Quench/Workup (Neutralize with dilute acid) Reaction->Quench Waste Disposal: Segregate as Toxic Organic Quench->Waste

Caption: Operational decision tree distinguishing between dust hazards (salts) and vapor permeation hazards (free base oils).

Emergency Response & Disposal

Spill Management
  • Evacuate: If >5mL of free base is spilled outside a hood, evacuate the immediate area.

  • Isolate: Do not attempt cleanup without a respirator (Full facepiece with OV/P100 cartridges).

  • Neutralize: Cover the spill with a 1:1 mixture of sand and sodium bisulfate (if base) or sodium bicarbonate (if salt) to absorb and neutralize.

  • Collect: Scoop into a wide-mouth jar. Label as "Hazardous Waste - Thiazole Derivative."

Disposal Compliance
  • Segregation: Do not mix with oxidizing agents (peroxides, nitric acid) in the waste stream; thiazoles can form unstable sulfoxides or N-oxides.

  • Labeling: Clearly mark waste containers with "Acute Toxin" and "Sensitizer."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 84642, 3-Methyl-1,3-benzothiazol-2(3H)-imine (Analogous Hazard Data). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Thiazole Derivatives Hazard Classification. Retrieved from [Link]

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